Rock2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H21F2N7O |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone |
InChI |
InChI=1S/C26H21F2N7O/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33) |
InChI Key |
GWMOTZHLJFWMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Selective ROCK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a detailed overview of the mechanism of action of selective ROCK2 inhibitors. The specific inhibitor designated as Rock2-IN-6 (CAS 2260506-59-8) is listed by several chemical suppliers as a selective ROCK2 inhibitor. However, as of November 2025, detailed public information regarding its specific quantitative biochemical and cellular data, as well as its precise chemical structure and the primary scientific literature describing its synthesis and evaluation, is not available. Therefore, this document will describe the established mechanism of action for well-characterized selective ROCK2 inhibitors, using publicly available data for compounds such as Belumosudil (KD025) as illustrative examples. The experimental protocols provided are standard methods used in the field for characterizing ROCK2 inhibitors.
Introduction to Rho-Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2)
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes.[1] It is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to the regulation of the actin cytoskeleton, which governs cell shape, motility, contraction, and adhesion.[1] Dysregulation of the ROCK2 pathway has been implicated in a multitude of pathological conditions, including cardiovascular diseases, autoimmune disorders, fibrosis, and cancer, making it an attractive target for therapeutic intervention.[1][2]
The ROCK2 Signaling Pathway
The activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the kinase domain. Activated ROCK2 then phosphorylates a number of downstream substrates, modulating their activity and leading to a cascade of cellular events.
Mechanism of Action of Selective ROCK2 Inhibitors
Selective ROCK2 inhibitors are small molecules designed to specifically bind to the ATP-binding pocket of the ROCK2 kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransferase activity of the enzyme. This competitive inhibition blocks the phosphorylation of downstream ROCK2 substrates, thereby attenuating the signaling cascade.
The selectivity for ROCK2 over the highly homologous ROCK1 isoform (approximately 90% identity in the kinase domain) is a critical aspect of modern ROCK2 inhibitor development. This selectivity is often achieved by exploiting subtle differences in the amino acid residues within and around the ATP-binding pocket, allowing for the design of inhibitors that form specific interactions with ROCK2 that are less favorable with ROCK1. This can lead to a more targeted therapeutic effect with a potentially improved safety profile, as ROCK1 and ROCK2 can have non-redundant and even opposing functions in certain cellular contexts.
Quantitative Data for Representative Selective ROCK2 Inhibitors
As specific data for this compound is not publicly available, the following table summarizes key quantitative metrics for other well-characterized selective ROCK2 inhibitors to provide a comparative context.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (ROCK1/ROCK2 IC50) | Reference |
| Belumosudil (KD025) | ROCK2 | 105 | 41 | ~228-fold | [3] |
| Belumosudil (KD025) | ROCK1 | 24,000 | - | [3] | |
| GNS-3595 | ROCK2 | - | - | ~80-fold | [4] |
| DC24 | ROCK2 | 124 | - | ~51-fold | |
| DC24 | ROCK1 | 6,354 | - |
Experimental Protocols for Characterizing ROCK2 Inhibitors
The following are detailed methodologies for key experiments typically used to characterize the activity and selectivity of ROCK2 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK2.
Objective: To determine the IC50 value of an inhibitor against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (at a concentration close to the Km for ROCK2)
-
A suitable ROCK2 substrate (e.g., S6K substrate peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant ROCK2 enzyme to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a luminescent readout.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for ROCK2 Activity
This type of assay measures the inhibition of ROCK2 activity within a cellular context by assessing the phosphorylation of a downstream substrate.
Objective: To determine the cellular potency of a ROCK2 inhibitor.
Method: Western Blot for Phospho-MYPT1
Myosin phosphatase target subunit 1 (MYPT1) is a direct substrate of ROCK2. Inhibition of ROCK2 leads to a decrease in the phosphorylation of MYPT1 at Thr696.
Materials:
-
A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a smooth muscle cell line).
-
Cell culture medium and supplements.
-
A stimulant to activate the RhoA/ROCK2 pathway (e.g., lysophosphatidic acid - LPA, or serum).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of the ROCK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a RhoA/ROCK2 pathway activator (e.g., LPA) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-MYPT1, total MYPT1, and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
-
Plot the normalized p-MYPT1 levels against the inhibitor concentration to determine the cellular IC50.
Conclusion
Selective ROCK2 inhibitors represent a promising class of therapeutic agents for a range of diseases driven by dysregulated cellular contraction, migration, and fibrosis. Their mechanism of action is centered on the competitive inhibition of ATP binding to the ROCK2 kinase domain, which in turn blocks the phosphorylation of downstream substrates and mitigates the pathological signaling of the RhoA/ROCK2 pathway. While specific data for this compound is not yet in the public domain, the methodologies and comparative data presented here provide a robust framework for the evaluation and understanding of this and other emerging selective ROCK2 inhibitors. Further research into the unique properties of novel inhibitors will continue to refine our understanding and expand their therapeutic potential.
References
- 1. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ROCK2 in Cell Migration: A Technical Guide for Researchers
Abstract
Cell migration is a fundamental biological process, integral to physiological phenomena such as embryonic development, immune response, and tissue repair, as well as pathological conditions like cancer metastasis. A key regulator of the intricate molecular machinery governing cell motility is the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides an in-depth exploration of the function of ROCK2 in cell migration, detailing its signaling pathways, downstream effectors, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this critical area of cell biology.
The ROCK2 Signaling Pathway in Cell Migration
ROCK2 is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling axis is a central regulator of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell movement. The activation and function of ROCK2 in cell migration can be delineated into a canonical pathway involving upstream activation and downstream effector modulation.
Upstream Activation: The activation of ROCK2 is primarily initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2. This interaction disrupts the autoinhibitory conformation of ROCK2, leading to the activation of its kinase domain. Various extracellular signals, such as growth factors and chemokines acting through G protein-coupled receptors (GPCRs) and other cell surface receptors, can trigger the activation of RhoA, thereby initiating the ROCK2 signaling cascade.
Downstream Effectors and Cellular Processes: Once activated, ROCK2 phosphorylates a number of downstream substrates, leading to the regulation of several key cellular processes that are essential for migration:
-
Actomyosin Contractility: ROCK2 enhances actomyosin contractility through a dual mechanism. It directly phosphorylates the myosin light chain (MLC) of myosin II, promoting its interaction with actin filaments.[1] Concurrently, ROCK2 phosphorylates and inactivates the myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1), which prevents the dephosphorylation of MLC. This sustained phosphorylation of MLC leads to increased stress fiber formation and cellular contraction, which are vital for the retraction of the cell's trailing edge during migration.[2]
-
Actin Filament Dynamics: ROCK2 influences the stability and organization of the actin cytoskeleton. It phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the promotion of stress fiber assembly.[3][4]
-
Focal Adhesion Dynamics: The formation and turnover of focal adhesions, which are crucial for cell-matrix interactions and traction force generation, are also modulated by the ROCK2 pathway. Increased actomyosin contractility driven by ROCK2 can influence the maturation and stability of focal adhesions.
-
Regulation of Cell Polarity and Protrusions: While primarily associated with rear retraction, the RhoA/ROCK2 pathway also plays a role in regulating the formation of membrane protrusions at the leading edge. It can restrict inappropriate membrane protrusions, thereby promoting directional and productive cell migration.[5][6]
The coordinated action of these downstream events allows cells to polarize, extend protrusions, form new adhesions, and retract their rear, collectively driving the process of cell migration.
Quantitative Data on ROCK2 Function in Cell Migration
The following table summarizes quantitative data from various studies investigating the role of ROCK2 in cell migration. These studies often employ techniques such as siRNA-mediated knockdown or pharmacological inhibition to modulate ROCK2 activity and observe the resulting effects on cell motility.
| Cell Type | Experimental Approach | Assay | Observed Effect on Migration | Reference |
| Human Aortic Endothelial Cells (HAECs) | siRNA-mediated knockdown of ROCK2 | Transwell Migration | LPA-induced monocytic migration towards endothelial cells was significantly attenuated. | [7] |
| Human Aortic Endothelial Cells (HAECs) | siRNA-mediated knockdown of ROCK2 | Cell Adhesion Assay | LPA-induced monocyte adhesion to endothelial cells was decreased. | [7] |
| Colorectal Carcinoma (Caco-2 cysts) | siRNA-mediated knockdown of ROCK2 | 3D Invasion Assay | Depletion of ROCK2 triggered collective invasion, increasing invasive cysts from 6% to 53%. | [8] |
| Glioblastoma Cells | siRNA-mediated knockdown of ROCK2 | Stripe Assay | Did not alter substrate-dependent migration, in contrast to ROCK1 knockdown which did. | |
| SH-SY5Y Neuroblastoma Cells | Treatment with BIPM (a novel ROCK2 inhibitor) | Wound Healing Assay | Significantly inhibited cell migration. | [9] |
| Breast Cancer Cells | Treatment with GV101 (a ROCK2 specific inhibitor) | Single-cell Migration | Reduced single-cell migratory capacity. | [10][11] |
| Breast Cancer Cells | Treatment with GV101 (a ROCK2 specific inhibitor) | Collective Migration | Disruption of stromal ECM architecture by GV101 impeded collective cell migration. | [10][11] |
| Osteosarcoma Cells | siRNA-mediated knockdown of ROCK2 | Migration Assay | Inhibited migration of osteosarcoma cells. | |
| Pancreatic Cancer Cells | siRNA knockdown of ROCK1 and ROCK2 | In vitro Migration | Inhibition of ROCK activity was associated with inhibitory activity in cell migration assays. | [12] |
| Stratified TE-10 cells | Pharmacological inhibition with Y27632 and HA1077 | Wound Healing Assay | Reduced the distance that the wound edge moved at 24-72 hours post-scraping. | [13] |
| Fibroblasts | Inhibition of ROCK with Y-27632 | Time-lapse microscopy | ROCK-inhibited cells moved faster and more straight. | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of ROCK2 in cell migration.
siRNA-Mediated Knockdown of ROCK2 in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the transient knockdown of ROCK2 expression in HUVECs using small interfering RNA (siRNA).[12]
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM I Reduced Serum Medium
-
ROCK2-specific siRNA and non-targeting control siRNA (e.g., from Santa Cruz Biotechnology, sc-29474)[3]
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 20-40 pmol of ROCK2 siRNA or control siRNA into 100 µL of Opti-MEM I medium in a sterile tube. Mix gently.
-
In a separate sterile tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the HUVECs and replace it with fresh, pre-warmed EGM-2 medium.
-
Add the 200 µL of siRNA-Lipofectamine complex dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency of ROCK2 by Western blotting or qRT-PCR. The cells are now ready for use in downstream migration assays.
Wound Healing (Scratch) Assay
This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.[15][16]
Materials:
-
Cells of interest (e.g., ROCK2 knockdown and control cells)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the well with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium (with or without inhibitors/stimulants).
-
Immediately place the plate on a microscope and capture the initial image of the wound (Time 0).
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cells through a porous membrane, optionally coated with an extracellular matrix (ECM) for invasion studies.[7]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 12-48 hours).
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-20 minutes.
-
Stain the migrated/invaded cells with Crystal Violet for 15-30 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated/invaded cells in several random fields of view and calculate the average.[11]
-
Immunofluorescence Staining for Phosphorylated Myosin Light Chain (pMLC) and F-actin
This protocol allows for the visualization of the actin cytoskeleton and the localization of activated myosin II, a key downstream target of ROCK2.[1][5][13]
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against pMLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19))
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated Phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody against pMLC, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion
ROCK2 is a multifaceted regulator of cell migration, primarily acting downstream of RhoA to control actomyosin contractility and actin cytoskeleton dynamics. Its role is crucial for various aspects of cell motility, from the generation of contractile forces for rear retraction to the stabilization of actin structures. The distinct functions of ROCK2, sometimes contrasting with its isoform ROCK1, highlight the complexity of Rho GTPase signaling in directing cell movement. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate functions of ROCK2 in both physiological and pathological cell migration, with the ultimate goal of identifying novel therapeutic targets for diseases characterized by aberrant cell motility.
References
- 1. protocols.io [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ptglab.com [ptglab.com]
- 4. clyte.tech [clyte.tech]
- 5. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Delivery of Small Interfering RNA for Inhibition of Endothelial Cell Apoptosis by Hypoxia and Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. binglab.sjtu.edu.cn [binglab.sjtu.edu.cn]
- 11. arigobio.com [arigobio.com]
- 12. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. clyte.tech [clyte.tech]
- 15. CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays - Article (Preprint v1) by Tri T. Pham et al. | Qeios [qeios.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
An In-depth Technical Guide to Selective ROCK2 Inhibition
Disclaimer: This technical guide focuses on the principles and methodologies associated with selective ROCK2 inhibition. The specific compound requested, Rock2-IN-6 (also known as Comp A), is available through commercial suppliers but lacks publicly available data in peer-reviewed literature or patents regarding its specific quantitative inhibitory profile, selectivity, and detailed experimental usage. Therefore, to fulfill the core requirements of this guide, we will use the well-characterized and FDA-approved selective ROCK2 inhibitor, Belumosudil (KD025) , as a representative example to illustrate the concepts, data, and protocols relevant to this class of inhibitors.
Introduction to Rho-Associated Coiled-Coil Kinase 2 (ROCK2)
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1] Two highly homologous isoforms, ROCK1 and ROCK2, have been identified, sharing over 90% identity in their kinase domains.[1] Despite this similarity, they have distinct and non-redundant physiological roles. ROCK2, in particular, is a key regulator of cellular functions including cytoskeletal organization, cell migration, inflammation, and fibrosis.[1][2]
Dysregulation of the ROCK2 signaling pathway is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, fibrosis, and hypertension.[1][2] This has made ROCK2 an attractive therapeutic target. While pan-ROCK inhibitors have been developed, they are often associated with dose-limiting side effects like hypotension, partly due to ROCK1 inhibition.[3] Consequently, the development of selective ROCK2 inhibitors offers a more targeted therapeutic approach with a potentially improved safety profile.[3] Belumosudil (KD025) is the first FDA-approved selective ROCK2 inhibitor for the treatment of chronic graft-versus-host disease (cGVHD).[2][4]
Mechanism of Action of Selective ROCK2 Inhibitors
Selective ROCK2 inhibitors like Belumosudil act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ROCK2 enzyme to block its kinase activity.[1] This prevents the phosphorylation of downstream substrates, thereby modulating key pathological signaling pathways.[1]
Key downstream effects of ROCK2 inhibition include:
-
Modulation of Immune Response: ROCK2 inhibition restores immune homeostasis by downregulating pro-inflammatory Th17 cells and promoting the function of regulatory T (Treg) cells. This is achieved by inhibiting the phosphorylation of STAT3 and increasing the phosphorylation of STAT5.[5]
-
Anti-Fibrotic Effects: The ROCK2 pathway is central to fibrotic processes. Inhibition of ROCK2 can reduce the expression of profibrotic genes and decrease myofibroblast activity and collagen deposition.[1][5]
Below is a diagram illustrating the central role of ROCK2 in cellular signaling and the point of intervention for a selective inhibitor.
Quantitative Data: Belumosudil (KD025)
The following tables summarize the key quantitative parameters for Belumosudil, a representative selective ROCK2 inhibitor.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Value | Species | Assay Type | Reference |
| IC₅₀ | ROCK2 | 105 nM | Human | Radiometric Enzyme Assay | [3][6] |
| IC₅₀ | ROCK1 | 24 µM | Human | Radiometric Enzyme Assay | [3][6] |
| Selectivity | ROCK1/ROCK2 | ~228-fold | Human | - | [3][6] |
| Kᵢ | ROCK2 | 41 nM | Human | Cell-free Enzyme Assay | [3][7] |
Table 2: Pharmacokinetic Properties (Human)
| Parameter | Value | Condition | Reference |
| Bioavailability | ~64% | Single Dose, Fasted | [2][8] |
| Tₘₐₓ (Median) | 1.26 - 2.53 hours | Steady State | [8] |
| Protein Binding | >98% | In Vitro | [8] |
| Elimination Half-life (t₁/₂) | ~19 hours | - | [8] |
| Clearance | 9.83 L/hour | Patients with cGVHD | [8] |
| Metabolism | Primarily CYP3A4 | In Vitro | [8] |
| Excretion | ~85% in feces | - | [2][8] |
| Effect of Food | Cₘₐₓ and AUC increased ~2-fold | High-fat meal | [8] |
Experimental Protocols
Detailed methodologies are critical for the evaluation of selective ROCK2 inhibitors. Below are representative protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC₅₀ of an inhibitor against purified ROCK2 enzyme.[9][10]
Objective: To quantify the enzymatic activity of ROCK2 by measuring ADP production and determine the inhibitory potency of a test compound.
Materials:
-
Recombinant human ROCK2 enzyme (e.g., Promega, V4044)
-
Kinase Substrate (e.g., S6K synthetic peptide, KRRRLASLR)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitor (e.g., this compound or Belumosudil) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Protocol Workflow:
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup (384-well format):
-
Add 1 µL of inhibitor dilution (or DMSO for control wells) to the wells of a white assay plate.
-
Add 2 µL of diluted ROCK2 enzyme in kinase buffer.
-
Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to initiate the reaction. Final concentrations might be 10 µM ATP and 0.2 µg/µL substrate.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Target Engagement Assay (Western Blot)
Objective: To assess the ability of a ROCK2 inhibitor to block the phosphorylation of a downstream target, such as Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696, in intact cells.[7][11]
Materials:
-
Cell line expressing ROCK2 (e.g., NIH/3T3, HEK293, or relevant primary cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound or Belumosudil)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-MYPT1 (Thr696)
-
Anti-total MYPT1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the ROCK2 inhibitor (or DMSO vehicle) for a specified time (e.g., 2 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensity for phospho-MYPT1. To confirm equal protein loading and specificity, the blot can be stripped and re-probed for total MYPT1 and a loading control like GAPDH. A dose-dependent decrease in the pMYPT1/total MYPT1 ratio indicates effective target engagement by the inhibitor.
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. merckmillipore.com [merckmillipore.com]
The Role of Selective ROCK2 Inhibition in Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. The process of metastasis is a complex cascade of events involving changes in cell adhesion, migration, and invasion. A key regulator of these cellular processes is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK family consists of two main isoforms, ROCK1 and ROCK2, which are downstream effectors of the small GTPase RhoA. While both isoforms are implicated in cancer progression, emerging evidence suggests that selective inhibition of ROCK2 may offer a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-ROCK inhibitors.
This technical guide focuses on the role of selective ROCK2 inhibition in cancer metastasis research, using the well-characterized inhibitor Belumosudil (formerly KD025) and other potent selective ROCK2 inhibitors as representative examples. Due to the limited public data on "Rock2-IN-6," this guide will provide a comprehensive overview of the principles and methodologies applicable to the study of selective ROCK2 inhibitors in the context of cancer metastasis.
Mechanism of Action: The ROCK2 Signaling Pathway in Cancer Metastasis
The RhoA/ROCK2 signaling pathway is a central regulator of the actin cytoskeleton, which is essential for cell motility and invasion.[1] Activation of RhoA, a small GTPase, leads to the recruitment and activation of ROCK2.[2] Activated ROCK2 phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation. These events are critical for the amoeboid-like migration often utilized by cancer cells during invasion and metastasis.[2][3]
One of the key downstream effectors of ROCK2 in the context of cancer metastasis is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] ROCK2 can directly phosphorylate and activate STAT3, which then translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and invasion.[4][5] By inhibiting ROCK2, the activation of STAT3 is suppressed, leading to a reduction in the expression of these pro-metastatic genes.
Figure 1: Simplified ROCK2 signaling pathway in cancer metastasis.
Quantitative Data: In Vitro Potency of Selective ROCK2 Inhibitors
The selectivity of a ROCK2 inhibitor is determined by comparing its inhibitory activity against ROCK2 versus ROCK1. This is typically expressed as a ratio of the half-maximal inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| Belumosudil (KD025) | 24,000 | 105 | ~228 | [4] |
| S9 (Belumosudil analog) | 821 | 20 | 41 | [3] |
| GV101 | >1000-fold selective for ROCK2 | - | >1000 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide standardized protocols for key in vitro and in vivo assays to assess the efficacy of selective ROCK2 inhibitors on cancer cell metastasis.
In Vitro Assays
This assay is a straightforward method to assess collective cell migration.
Figure 2: Workflow for a wound healing assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, create a straight scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the selective ROCK2 inhibitor (e.g., Belumosudil at various concentrations) or vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Figure 3: Workflow for a Transwell invasion assay.
Protocol:
-
Insert Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the coated insert.
-
Treatment: Add the selective ROCK2 inhibitor or vehicle control to the upper chamber with the cells.
-
Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
This technique allows for the visualization of changes in the actin cytoskeleton organization upon treatment with a ROCK2 inhibitor.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the selective ROCK2 inhibitor or vehicle for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block with a solution of 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Staining: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin, and a nuclear counterstain (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic potential of a drug candidate in a whole-organism context. The experimental metastasis model is a commonly used approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
Rock2-IN-6 for Neuroinflammation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective ROCK2 inhibitor, Rock2-IN-6, for its application in neuroinflammation research. This document details the mechanism of action of ROCK2 inhibition in the context of neuroinflammation, summarizes key quantitative data for this compound and other relevant ROCK inhibitors, provides a detailed, adaptable experimental protocol for in vitro studies, and visualizes the critical signaling pathways and experimental workflows.
Introduction to ROCK2 in Neuroinflammation
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. In the central nervous system (CNS), ROCK2 is implicated in the pathology of neuroinflammatory and neurodegenerative diseases.[1][2] Microglia, the resident immune cells of the brain, are key players in neuroinflammation.[3] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic factors including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] The RhoA/ROCK2 signaling pathway is a critical regulator of this pro-inflammatory activation.[4][5] Selective inhibition of ROCK2, therefore, presents a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation.
This compound is a selective inhibitor of ROCK2, making it a valuable tool for investigating the specific role of this kinase isoform in neuroinflammatory processes. While detailed peer-reviewed studies on this compound in neuroinflammation are not yet widely available, this guide consolidates the current knowledge on selective ROCK2 inhibition and provides a framework for its use in research.
Mechanism of Action of ROCK2 Inhibition in Neuroinflammation
ROCK2 acts as a downstream effector of the small GTPase RhoA. In the context of neuroinflammation, the signaling cascade is initiated by inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4) on microglia. This activation leads to the engagement of the RhoA/ROCK2 pathway, which in turn promotes neuroinflammation through several mechanisms:
-
Activation of NF-κB: The RhoA/ROCK2 pathway can lead to the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5] NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory genes.
-
Cytokine Production: Consequently, the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6 are increased, perpetuating the inflammatory cascade.[4][5]
-
Cytoskeletal Reorganization: ROCK2 is a key regulator of the actin cytoskeleton. In microglia, this function is linked to their morphology, motility, and phagocytic activity, all of which are altered during an inflammatory response.
By inhibiting ROCK2, this compound is expected to disrupt this signaling cascade, leading to a reduction in NF-κB activation and a subsequent decrease in the production of pro-inflammatory mediators.
Quantitative Data for ROCK Inhibitors
The following tables summarize the available quantitative data for this compound and other commonly used ROCK inhibitors for comparative purposes.
Table 1: Properties of this compound
| Property | Value |
| Compound Name | This compound |
| Synonym | ROCK-IN-6 |
| Molecular Formula | C₂₆H₂₁F₂N₇O |
| Molecular Weight | 485.49 g/mol |
| CAS Number | 2260506-59-8 |
| Reported IC₅₀ (ROCK2) | 2.19 nM (for the closely related ROCK-IN-6) |
| Reported IC₅₀ (ROCK1) | Not publicly available |
| Selectivity | Marketed as a selective ROCK2 inhibitor |
Note: The IC₅₀ value for ROCK-IN-6 is extracted from patent WO2021164351 A1. The precise selectivity ratio for this compound cannot be calculated without the ROCK1 IC₅₀ value.
Table 2: Comparative IC₅₀ Values of Other ROCK Inhibitors
| Inhibitor | IC₅₀ ROCK1 (nM) | IC₅₀ ROCK2 (nM) | Selectivity (ROCK1/ROCK2) |
| KD025 (Belumosudil) | 24,000 | 105 | ~228-fold for ROCK2 |
| Y-27632 | 140-220 | 140-220 | Non-selective |
| Fasudil | 1,900 | 450 | ~4.2-fold for ROCK2 |
| RKI-1447 | 14 | 6 | ~2.3-fold for ROCK2 |
| GSK429286A | 14 | 63 | ~4.5-fold for ROCK1 |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound in neuroinflammation.
Caption: ROCK2 signaling cascade in LPS-induced microglial activation.
Caption: A typical workflow for evaluating this compound in a cell-based neuroinflammation model.
Experimental Protocols
As there are no specific published protocols for this compound in neuroinflammation models, the following detailed methodology is a representative protocol adapted from studies using other selective ROCK2 inhibitors in lipopolysaccharide (LPS)-stimulated microglial cells. This protocol can be adapted and optimized for specific research questions.
In Vitro Model of Neuroinflammation using Microglial Cells
Objective: To assess the effect of this compound on the pro-inflammatory response of microglial cells stimulated with LPS.
Cell Lines:
-
BV-2 (immortalized murine microglial cell line)
-
Primary microglia (isolated from neonatal mouse or rat brains)
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (e.g., antibodies against p-NF-κB p65, total NF-κB p65, iNOS, and a loading control like β-actin or GAPDH)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in appropriate culture vessels (e.g., 96-well plates for viability and ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Pre-treat the microglial cells with various concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM) for 1-2 hours.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours for cytokine release, shorter time points for signaling pathway analysis). Include a control group with no LPS stimulation.
-
-
Analysis of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-NF-κB p65, total NF-κB p65, iNOS, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
-
Cell Viability Assay:
-
After the treatment period, add MTT solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Conclusion
This compound is a potent and selective ROCK2 inhibitor with significant potential as a research tool for dissecting the role of ROCK2 in neuroinflammation. While further studies are needed to fully characterize its biological effects and selectivity profile, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting neuroinflammatory pathways. The selective inhibition of ROCK2 holds promise for the development of novel therapeutic strategies for a range of neurological disorders characterized by chronic inflammation.
References
The Central Role of ROCK2 in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in the intricate process of smooth muscle contraction. Understanding the molecular underpinnings of ROCK2 signaling is crucial for the development of novel therapeutics targeting a range of disorders characterized by smooth muscle hypercontractility, including hypertension, asthma, and gastrointestinal motility disorders. This document provides a comprehensive overview of the ROCK2 signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data.
The ROCK2 Signaling Pathway in Smooth Muscle Contraction
Smooth muscle contraction is fundamentally regulated by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). While the calcium-calmodulin-dependent myosin light chain kinase (MLCK) initiates this phosphorylation, the RhoA/ROCK2 pathway plays a critical role in sensitizing the contractile apparatus to calcium and sustaining contraction. This "calcium sensitization" is achieved primarily through the inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC and inducing relaxation.
The canonical activation of the ROCK2 pathway begins with the stimulation of G protein-coupled receptors (GPCRs) by various agonists, such as vasoconstrictors. This leads to the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK2.[1][2] Activated ROCK2 then phosphorylates several downstream targets, with the most critical being the myosin phosphatase-targeting subunit 1 (MYPT1), a regulatory subunit of MLCP.[3][4] Phosphorylation of MYPT1 at specific residues (e.g., Thr696 and Thr855 in human) inhibits MLCP activity, thereby tipping the balance towards a higher level of MLC phosphorylation and sustained smooth muscle contraction.[3][4][5] Notably, studies have demonstrated that ROCK2, and not its isoform ROCK1, is the predominant player in regulating vascular smooth muscle cell (VSMC) contractility and directly interacts with MYPT1.[1][6]
dot
Caption: The ROCK2 signaling pathway in smooth muscle contraction.
Quantitative Data on ROCK2 Function
The following tables summarize key quantitative data from various studies investigating the role of ROCK2 in smooth muscle contraction.
Table 1: IC50 Values of ROCK Inhibitors on Smooth Muscle Contraction
| Inhibitor | Smooth Muscle Type | Agonist | IC50 (µM) | Reference |
| Y-27632 | Rabbit Penile Corpus Cavernosum | Phenylephrine | 2.2 ± 0.25 | [7] |
| Y-27632 | Human Penile Corpus Cavernosum | Phenylephrine | 2.2 ± 0.25 | [7] |
| Y-27632 | Rabbit Penile Corpus Cavernosum | Electrical Field Stimulation | 2.8 ± 0.2 | [7] |
| Y-27632 | Human Penile Corpus Cavernosum | Electrical Field Stimulation | 3.3 ± 0.25 | [7] |
| Y-27632 | Rat Aorta | High K+ | ~0.8 - 4.9 | [8] |
| Fasudil | Not Specified | Not Specified | 0.158 | [9] |
Table 2: Effects of ROCK2 Inhibition/Knockdown on Protein Phosphorylation
| Experimental Condition | Protein | Phosphorylation Change | Cell/Tissue Type | Reference |
| ROCK2-specific inhibitor | Cofilin | ~50% decrease | hESC-RPE cells | [10] |
| ROCK2-specific inhibitor | MLC | ~50% decrease | hESC-RPE cells | [10] |
| ROCK1/ROCK2 siRNA | pMYPT1 (Thr853) | 51.2 ± 5.0% decrease | Cultured myometrial cells | [11] |
| ROCK2 siRNA | pMLC20 | Significant decrease | Bronchial smooth muscle cells | [12] |
| Doxorubicin treatment in ROCK2-/- cells | MLC2 | ~50% decrease | Mouse Embryonic Fibroblasts | [13] |
| Doxorubicin treatment in ROCK2-/- cells | Cofilin | ~50% decrease | Mouse Embryonic Fibroblasts | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of ROCK2 in smooth muscle contraction.
In Vitro Smooth Muscle Contraction Assay using Wire Myography
Wire myography is a standard technique to measure the isometric contraction of small blood vessels in vitro.[1][14][15]
dot
Caption: Experimental workflow for a wire myography assay.
Protocol:
-
Vessel Isolation: Carefully dissect a segment of the desired artery (e.g., mesenteric artery from a mouse) in cold physiological salt solution (PSS).
-
Mounting: Mount the arterial ring onto two small wires in a wire myograph chamber. One wire is attached to a force transducer and the other to a micrometer.
-
Equilibration: Equilibrate the tissue in PSS bubbled with 95% O2/5% CO2 at 37°C for at least 30 minutes.
-
Normalization: Determine the optimal resting tension for the vessel by a standardized normalization procedure to mimic in vivo conditions.
-
Viability Check: Assess the viability of the tissue by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
Experiment:
-
Wash the tissue with PSS to return to baseline tension.
-
Induce a stable contraction with a specific agonist (e.g., phenylephrine).
-
Cumulatively add increasing concentrations of a ROCK inhibitor (e.g., Y-27632, Fasudil) and record the relaxation response.
-
-
Data Analysis: Construct dose-response curves and calculate the IC50 value for the inhibitor.
ROCK2 Kinase Activity Assay
This assay measures the enzymatic activity of ROCK2, often using a purified recombinant enzyme and a specific substrate.[16][17][18][19][20]
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and a solution of the ROCK2 substrate (e.g., S6Ktide or MYPT1 peptide).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound (inhibitor), and purified recombinant ROCK2 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction.
-
Detect the amount of ADP produced (luminescence-based, e.g., ADP-Glo™) or the amount of phosphorylated substrate (ELISA-based, using a phospho-specific antibody).
-
-
Data Analysis: Determine the effect of the test compound on ROCK2 activity, often by calculating the IC50 value.
Immunoprecipitation of ROCK2 and Western Blot Analysis
This technique is used to isolate ROCK2 and its interacting partners (like MYPT1) from cell lysates and to quantify the phosphorylation status of key proteins.[3][12][21][22]
dot
Caption: Workflow for immunoprecipitation and Western blot analysis.
Protocol:
-
Cell Lysis: Lyse smooth muscle cells or tissue homogenates in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for ROCK2 overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against ROCK2, MYPT1, phospho-MYPT1 (e.g., pThr696), and phospho-MLC (pSer19).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
-
Quantification: Densitometrically quantify the protein bands to determine changes in protein levels and phosphorylation status.
siRNA-Mediated Knockdown of ROCK2
Small interfering RNA (siRNA) can be used to specifically silence the expression of ROCK2 to study its functional role.[11][23][24][25][26]
Protocol:
-
Cell Culture: Plate smooth muscle cells at an appropriate density.
-
Transfection:
-
Prepare a mixture of ROCK2-specific siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Add the siRNA-lipid complex to the cells and incubate.
-
-
Incubation: Culture the cells for 24-72 hours to allow for gene silencing.
-
Validation:
-
Harvest the cells and perform Western blotting or qRT-PCR to confirm the knockdown of ROCK2 protein or mRNA, respectively.
-
-
Functional Assays: Perform functional assays, such as contraction assays or analysis of protein phosphorylation, on the ROCK2-depleted cells.
Conclusion
ROCK2 is a central and indispensable regulator of smooth muscle contraction, primarily through its role in the calcium sensitization of the contractile machinery. Its specific inhibition of myosin light chain phosphatase leads to sustained myosin light chain phosphorylation and, consequently, prolonged contraction. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of novel therapeutic agents for a variety of diseases rooted in smooth muscle dysfunction. The quantitative data and protocols provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing this critical area of study.
References
- 1. reprocell.com [reprocell.com]
- 2. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of high K+-induced contraction by the ROCKs inhibitor Y-27632 in vascular smooth muscle: possible involvement of ROCKs in a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. content.abcam.com [content.abcam.com]
- 21. youtube.com [youtube.com]
- 22. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. scbt.com [scbt.com]
- 25. Gene Silencing In Human Aortic Smooth Muscle Cells Induced by PEI siRNA Complexes Released From Dip-Coated Electrospun Poly(ethylene Terephthalate) Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Role of ROCK2 in Neuronal Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a key effector of the small GTPase RhoA, ROCK2 is integral to a multitude of cellular processes, and its function is particularly critical in the intricate orchestration of neuronal development. Dysregulation of ROCK2 signaling has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the core functions of ROCK2 in the developing nervous system, detailing its signaling pathways, impact on neuronal morphology, and the experimental methodologies used to elucidate its role.
ROCK2 Signaling in the Neuronal Cytoskeleton
ROCK2 is a central node in signaling pathways that control actin dynamics, which is fundamental for neuronal processes such as migration, axon guidance, and the formation of dendrites and synapses.[1][3][4] In the brain, ROCK2 is primarily expressed in neurons, whereas the isoform ROCK1 is more prevalent in glial cells.[1]
Upon activation by RhoA, ROCK2 phosphorylates a variety of downstream substrates to modulate the cytoskeleton.[1] Key targets include:
-
LIM kinase (LIMK): ROCK2 activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing protein cofilin.[1] This action stabilizes actin filaments, promoting the structural integrity of neuronal processes.[1]
-
Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK2 directly phosphorylates MLC and inhibits MLCP.[1][3] This dual action increases myosin II activity, leading to actomyosin contraction, which is crucial for growth cone dynamics and cell migration.[1]
-
Collapsin Response Mediator Protein 2 (CRMP2): ROCK2 can phosphorylate and inactivate CRMP2, a protein that promotes microtubule assembly and is essential for axon growth and guidance.[1][5]
-
Microtubule-Associated Proteins (MAPs) and Tau: Phosphorylation of MAP2 and tau by ROCK2 can inhibit microtubule polymerization and neurofilament assembly, thereby influencing neurite retraction.[1][3]
Signaling Pathway Diagram
References
- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RhoA, ROCK1, and ROCK2 Gene Expressions in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axon growth inhibition by RhoA/ROCK in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROCK2 is a major regulator of axonal degeneration, neuronal death and axonal regeneration in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective ROCK2 Inhibitor Rock2-IN-6 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rock2-IN-6 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] The ROCK2 signaling pathway is implicated in the regulation of the actin cytoskeleton, cell adhesion, migration, proliferation, and apoptosis.[3][4] Dysregulation of the ROCK2 pathway has been linked to several diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols and data interpretation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ROCK2 and preventing the phosphorylation of its downstream substrates.[2][5] The activation of ROCK2 is primarily initiated by the binding of active RhoA-GTP.[2] Upon activation, ROCK2 phosphorylates several key proteins, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation.[3] By inhibiting ROCK2, this compound disrupts these signaling cascades, resulting in changes to cell morphology, motility, and proliferation.[2][5]
Data Presentation: Efficacy of Selective ROCK2 Inhibitors
| Inhibitor Name | Target(s) | Assay Type | Cell Line/System | IC50 Value | Reference |
| Belumosudil (KD025) | ROCK2 | Kinase Assay | Recombinant Human | 105 nM | [6][7][8] |
| Belumosudil (KD025) | ROCK1 | Kinase Assay | Recombinant Human | 24 µM | [6][7][8] |
| H-1152 | ROCK2 | Kinase Assay | Recombinant Human | 12 nM | [7][8] |
| RKI-1447 | ROCK2 | Kinase Assay | Recombinant Human | 6.2 nM | Belumosudil (KD025, SLx-2119) is an orally available, and selective ROCK2 inhibitor with IC50 and Ki of 60 nM and 41 nM, respectively. Phase 2. Selective, ROCK2, IC50: 60 nM; ROCK2, Ki: 41 nM. |
| RKI-1447 | ROCK1 | Kinase Assay | Recombinant Human | 14.5 nM | RKI-1447 is a potent inhibitor of ROCK1 and ROCK2, with IC50 of 14.5 nM and 6.2 nM, respectively, has anti-invasive and antitumor activities. |
| Y-27632 | ROCK1/2 | Cell Viability | Medulloblastoma Cells | Varies (µM range) | [9] |
| Fasudil | ROCK1/2 | Cell Viability | Melanoma Cells | Varies (µM range) |
Experimental Protocols
I. General Cell Culture and Maintenance
A fundamental aspect of obtaining reliable and reproducible results is the proper maintenance of cell cultures.
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile plasticware
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density. For suspension cells, dilute the cell suspension to the appropriate concentration.
II. Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for maintaining its activity.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
III. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO) group.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IV. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
This compound stock solution
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
V. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of cancer metastasis.
Materials:
-
Cells of interest
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts. The medium in the upper chamber should contain different concentrations of this compound or a vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Visualizations
ROCK2 Signaling Pathway
Caption: ROCK2 signaling pathway and points of intervention.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Use of ROCK2-IN-6 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ROCK2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), in preclinical mouse models. The protocols and data presented are based on established methodologies for selective ROCK2 inhibitors and are intended to serve as a foundational resource for investigating the therapeutic potential of this compound in various disease contexts.
Introduction to ROCK2 Inhibition
ROCK2 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and inflammation.[1][2] Dysregulation of the ROCK2 signaling pathway has been implicated in the pathophysiology of numerous diseases, making it an attractive therapeutic target for autoimmune disorders, fibrosis, neurodegenerative conditions, and cancer.[1][3] Selective inhibition of ROCK2 is hypothesized to offer a more targeted therapeutic approach with an improved safety profile compared to non-selective ROCK inhibitors.
Mechanism of Action of ROCK2 Inhibitors
ROCK2 is a key downstream effector of the small GTPase RhoA.[1][2] Upon activation by RhoA-GTP, ROCK2 phosphorylates a variety of substrates, leading to the regulation of actin-myosin contractility and gene expression. Notably, ROCK2 has been shown to modulate the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells by influencing the phosphorylation of STAT3.[4][5] By inhibiting ROCK2, compounds like this compound can suppress the production of pro-inflammatory cytokines such as IL-17 and IL-21, while promoting the immunosuppressive functions of Treg cells.[4][5] Furthermore, ROCK2 inhibition has been demonstrated to have anti-fibrotic effects by downregulating pro-fibrotic gene expression.[6]
Signaling Pathways
The following diagram illustrates the central role of ROCK2 in mediating pro-inflammatory and pro-fibrotic signaling cascades.
Caption: ROCK2 signaling pathway in inflammation and fibrosis.
Experimental Protocols
The following protocols provide a general framework for in vivo studies using a selective ROCK2 inhibitor in a mouse model. Note: These are generalized protocols and should be optimized for the specific mouse model, disease indication, and the particular characteristics of this compound.
Animal Models
A variety of mouse models can be utilized to investigate the efficacy of this compound, depending on the therapeutic area of interest. Examples include:
-
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis.
-
Thioacetamide (TAA)-induced Liver Fibrosis: A model for hepatic fibrosis.[7]
-
Transient Middle Cerebral Artery Occlusion (tMCAO): A model for ischemic stroke.[8]
-
Chronic Graft-versus-Host Disease (cGVHD): A model for allogeneic transplant complications.[9]
Preparation of this compound Formulation
Based on protocols for other selective ROCK2 inhibitors, a common vehicle for oral administration is a suspension in methylcellulose.
-
Materials:
-
This compound hydrochloride (or free base)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose to the tube.
-
Vortex the suspension vigorously for 5-10 minutes to ensure a homogenous mixture.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion.
-
Prepare the formulation fresh daily before administration.
-
In Vivo Administration
Oral gavage is a common route of administration for selective ROCK2 inhibitors in mouse studies.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For chronic studies, administration is typically performed once or twice daily.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo mouse study with a selective ROCK2 inhibitor.
Caption: A generalized experimental workflow for in vivo mouse studies.
Data Presentation
The following tables summarize quantitative data from in vivo mouse studies using other selective ROCK2 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Selective ROCK2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosing Regimen | Key Findings | Reference |
| KD025 | tMCAO (Stroke) | 100 or 200 mg/kg, oral gavage, twice daily | Dose-dependent reduction in infarct volume. | [8] |
| KD025 | cGVHD | 30, 100, or 150 mg/kg/day, daily | Dose-dependent decrease in pathogenic pulmonary function. | [9] |
| GV101 | TAA-induced Liver Fibrosis | 30, 100, and 150 mg/kg, oral gavage, daily | Significant reduction in liver collagen levels. | [7] |
| KD025 | Collagen-Induced Arthritis | Not specified | Down-regulation of disease progression. | [5] |
Table 2: Pharmacokinetic Parameters of KD025 in Mice
| Dose | Time Point (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 100 mg/kg | 1 | ~1500 | ~200 |
| 4 | ~1000 | ~150 | |
| 9 | ~200 | ~50 | |
| 200 mg/kg | 1 | ~3000 | ~400 |
| 9 | ~500 | ~100 | |
| Data are approximate values derived from graphical representations in the cited literature and are for illustrative purposes.[10] |
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of selective ROCK2 inhibition in a variety of disease models. The provided application notes and protocols, based on established research with similar compounds, offer a solid foundation for researchers to design and execute rigorous in vivo studies. It is imperative that investigators perform dose-response and pharmacokinetic studies for this compound to determine the optimal experimental conditions for their specific mouse model and research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. Obligate role for Rock1 and Rock2 in adult stem cell viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase Inhibitors: Small Molecules and Peptides [bio-techne.com]
- 5. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ROCK2 Inhibition In Focal Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preclinical Studies with ROCK2 Inhibitors
Topic: Dosage and Administration of Selective ROCK2 Inhibitors for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of selective ROCK2 inhibitors in preclinical research. While specific data for "Rock2-IN-6" is not extensively available in public literature, this guide utilizes data from well-characterized, selective ROCK2 inhibitors such as KD025 (Belumosudil) and SR3677 as representative examples. These protocols can be adapted for other selective ROCK2 inhibitors with similar mechanisms of action.
Introduction to ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and proliferation.[1] Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in the pathogenesis of numerous diseases, including fibrosis, autoimmune disorders, neurodegenerative diseases, and cancer.[2][3] Selective inhibition of ROCK2 is a promising therapeutic strategy, and several small molecule inhibitors have been developed for preclinical and clinical investigation.[4]
Mechanism of Action
Selective ROCK2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the ROCK2 enzyme and preventing the phosphorylation of its downstream substrates.[1] This leads to a reduction in the signaling cascade responsible for various pathological processes.
Quantitative Data for Representative Selective ROCK2 Inhibitors
The following table summarizes key quantitative data for well-characterized selective ROCK2 inhibitors. This information is crucial for designing in vitro and in vivo experiments.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes | Reference |
| KD025 (Belumosudil) | ROCK2 | 105 | 41 | >200-fold selectivity over ROCK1. Orally available. | [1][4] |
| SR3677 | ROCK2 | ~3 | - | Isoform-selective small molecule. | [5] |
| GSK269962A | ROCK1/ROCK2 | 1.6 (ROCK1), 4 (ROCK2) | - | Potent ROCK inhibitor. | [4] |
| H-1152 | ROCK2 | 12 | 1.6 | Membrane-permeable and selective. | [1] |
| Y-27632 | ROCK1/ROCK2 | 140-220 (ROCK1), 140-220 (ROCK2) | 140 (ROCK1), 300 (ROCK2) | Widely used pan-ROCK inhibitor. | [4] |
Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK2 signaling pathway and the point of intervention for selective ROCK2 inhibitors.
Caption: The RhoA/ROCK2 signaling pathway and inhibitor action.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the IC50 value of a selective ROCK2 inhibitor using a commercially available kinase assay kit.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
Substrate (e.g., long S6 kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the ROCK2 enzyme, substrate, and ATP in kinase buffer to the desired concentrations.
-
Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted ROCK2 enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]
-
In Vivo Dosing in Mouse Models
This section provides example protocols for administering selective ROCK2 inhibitors to mice in different disease models. Note: The optimal dose and route of administration should be determined empirically for each new compound and disease model.
-
Inhibitor: SR3677[5]
-
Animal Model: 5XFAD transgenic mice
-
Dosage: The specific in vivo dosage for SR3677 was not detailed in the provided search results, but a common starting point for novel small molecules is in the range of 1-50 mg/kg.
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection.
-
Formulation: Dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or a microemulsion for poorly soluble compounds.[8]
-
Dosing Schedule: Once daily for a specified duration (e.g., 4 weeks).
-
Endpoint Analysis: Measurement of Aβ levels in the brain, assessment of BACE1 activity, and analysis of APP processing.
-
Inhibitor: A selective ROCK2 inhibitor like GNS-3595.
-
Animal Model: C57BL/6 mice with bleomycin-induced lung injury.
-
Dosage: Therapeutic exposure of the compound. For example, a study with GNS-3595 demonstrated efficacy with therapeutic exposure.
-
Route of Administration: Oral gavage.
-
Formulation: Appropriate vehicle for oral administration.
-
Dosing Schedule: Once or twice daily, starting after the induction of fibrosis.
-
Endpoint Analysis: Histological assessment of lung fibrosis (e.g., Ashcroft score), measurement of collagen deposition, and analysis of profibrotic gene expression.
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating a novel selective ROCK2 inhibitor.
Caption: Preclinical evaluation workflow for a ROCK2 inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating preclinical studies with selective ROCK2 inhibitors. By leveraging the data from well-characterized compounds and following the outlined experimental procedures, scientists can effectively evaluate the therapeutic potential of novel ROCK2 inhibitors like this compound in various disease models. Careful consideration of dosage, formulation, and relevant pharmacodynamic endpoints is critical for the successful translation of these promising therapeutic agents.
References
- 1. abmole.com [abmole.com]
- 2. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. promega.com [promega.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling ROCK2 Inhibition on MYPT1 Phosphorylation
This application note provides a comprehensive protocol for the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) via Western blot analysis following the treatment of cells with Rock2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This protocol is designed for researchers, scientists, and drug development professionals investigating the ROCK2 signaling pathway and the efficacy of its inhibitors.
Myosin phosphatase, a key regulator of smooth muscle contraction and cell motility, is comprised of a catalytic subunit (PP1c) and a regulatory myosin-binding subunit, MYPT1.[1][2] The activity of myosin phosphatase is inhibited by the RhoA/ROCK signaling pathway.[1] ROCK2, activated by the small GTPase RhoA, directly phosphorylates MYPT1 at specific threonine residues, such as Thr696 and Thr853, which suppresses the phosphatase's activity.[3][4][5] This inhibition leads to an increase in myosin light chain phosphorylation, resulting in cellular contraction and stress fiber formation.[2][6]
This compound is a selective inhibitor of ROCK2, designed to block its catalytic activity.[7][8] By inhibiting ROCK2, this compound is expected to prevent the phosphorylation of its downstream targets, including MYPT1.[8][9] Consequently, a successful treatment with this compound should lead to a discernible decrease in the levels of p-MYPT1. This protocol details the necessary steps to culture, treat, and lyse cells, followed by a robust Western blot procedure to quantify the changes in MYPT1 phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental procedure.
Caption: ROCK2 signaling pathway leading to MYPT1 phosphorylation and its inhibition by this compound.
Caption: Step-by-step experimental workflow for Western blot analysis of p-MYPT1.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-MYPT1.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293, or a relevant smooth muscle cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal treatment conditions.
-
Treatment: Pre-treat cells with the various concentrations of this compound for the desired amount of time.[10][11] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Positive Control (Optional but Recommended): To confirm antibody performance, treat a separate set of cells with a phosphatase inhibitor like Calyculin A, which is known to increase MYPT1 phosphorylation.[1][12]
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of MYPT1.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 8-10% gel) and perform electrophoresis until the dye front reaches the bottom of the gel. The expected molecular weight of p-MYPT1 is approximately 130 kDa.[1][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., anti-phospho-MYPT1 Thr696 or Thr853) diluted in blocking buffer.[1][4] Incubation can be performed for 1 hour at room temperature or overnight at 4°C.[1]
-
After incubation, wash the membrane three times for 5-10 minutes each with TBST.[1]
-
To normalize the data, a parallel blot or stripping and reprobing of the same membrane for total MYPT1 is recommended.
-
-
Secondary Antibody Incubation:
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Treatment | ||
| This compound Concentration | 0.1 - 10 µM | Perform a dose-response to determine optimal concentration. |
| Treatment Duration | 1 - 24 hours | Perform a time-course to determine optimal duration. |
| Western Blotting | ||
| Protein Loaded per Lane | 20 - 30 µg | Ensure equal loading across all lanes. |
| Primary Antibody: p-MYPT1 | 1:1000 - 1:5000 | Dilution depends on the antibody manufacturer.[1][13] |
| Primary Antibody: Total MYPT1 | 1:1000 - 1:5000 | Used as a loading control.[14] |
| Secondary Antibody | 1:2000 - 1:100,000 | Dilution depends on the antibody manufacturer.[13] |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight at 4°C or 1 hr at RT | Overnight incubation often yields stronger signals.[1] |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-MYPT1 (Ser507) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. MYPT1 antibody (22117-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Live Cell Imaging with Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling pathway is a key regulator of various cellular processes, including actin cytoskeleton organization, cell migration, cell morphology, and proliferation.[3][4] Dysregulation of this pathway has been implicated in numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions.[3][4][5]
Rock2-IN-6 is a selective inhibitor of ROCK2, making it a valuable tool for investigating the specific roles of this kinase in cellular functions.[6] By inhibiting ROCK2, this compound prevents the phosphorylation of its downstream targets, thereby modulating cellular processes like smooth muscle contraction, cell motility, and inflammatory responses.[4][7] These application notes provide detailed protocols for utilizing this compound in live cell imaging studies to analyze its effects on cell migration and morphology.
Mechanism of Action: The ROCK2 Signaling Pathway
The ROCK2 signaling cascade is initiated by the activation of the small GTPase RhoA, which binds to the Rho-binding domain of ROCK2. This interaction relieves the autoinhibitory C-terminal domain, leading to the activation of the N-terminal kinase domain.[8] Activated ROCK2 then phosphorylates multiple downstream substrates to regulate the actin cytoskeleton.
Key downstream effects include:
-
Direct phosphorylation of Myosin Light Chain (MLC) , which increases myosin ATPase activity and promotes actomyosin contractility.[8]
-
Phosphorylation and inhibition of Myosin Light Chain Phosphatase (MLCP) , which further increases the levels of phosphorylated MLC.[2][8]
-
Phosphorylation of LIM kinases (LIMK1/2) , which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[2]
-
Regulation of immune responses , notably by influencing STAT3 phosphorylation, which can modulate the secretion of proinflammatory cytokines like IL-17 and IL-21.[9][10][11]
Caption: The ROCK2 signaling pathway is activated by RhoA-GTP and inhibited by this compound.
Applications and Quantitative Data
Treatment with this compound is expected to alter cellular dynamics dependent on ROCK2 activity. Below are representative quantitative data from typical live cell imaging applications.
Inhibition of Cell Migration
Live cell imaging of a scratch/wound healing assay allows for the quantification of cell migration over time. Inhibition of ROCK2 typically impairs collective cell migration.
Table 1: Effect of this compound on Cell Migration Rate
| Treatment Group | Concentration | Average Migration Rate (µm/hr) | % Inhibition |
|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 25.4 ± 2.1 | 0% |
| This compound | 1 µM | 15.1 ± 1.8 | 40.6% |
| This compound | 5 µM | 8.9 ± 1.5 | 65.0% |
| This compound | 10 µM | 4.2 ± 0.9 | 83.5% |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Alteration of Cell Morphology
ROCK2 inhibition disrupts the actin cytoskeleton, leading to changes in cell shape, such as cell rounding and loss of stress fibers. These changes can be quantified by measuring parameters like cell circularity.
Table 2: Morphological Changes Induced by this compound
| Treatment Group | Concentration | Average Cell Circularity (A.U.)* | Fold Change vs. Control |
|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 0.45 ± 0.08 | 1.00 |
| This compound | 1 µM | 0.62 ± 0.11 | 1.38 |
| This compound | 5 µM | 0.78 ± 0.14 | 1.73 |
| This compound | 10 µM | 0.85 ± 0.12 | 1.89 |
*Circularity is a value from 0 to 1, where 1 represents a perfect circle. Data are presented as mean ± standard deviation from >100 cells per condition.
Modulation of Cytokine Secretion
In immune cells, ROCK2 inhibition has been shown to downregulate the secretion of Th17-associated proinflammatory cytokines.[11][12]
Table 3: Effect of this compound on Cytokine Levels in T-Cells
| Treatment Group | Concentration | IL-17 Secretion (pg/mL) | IL-21 Secretion (pg/mL) |
|---|---|---|---|
| Vehicle Control (DMSO) | 0.1% | 1250 ± 150 | 2800 ± 310 |
| This compound | 1 µM | 780 ± 95 | 1650 ± 220 |
| This compound | 5 µM | 450 ± 60 | 910 ± 130 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Experimental Workflow for Live Cell Imaging
A typical workflow for assessing the effect of this compound involves sequential steps from cell preparation to final data analysis.
Caption: Standard workflow for a live cell imaging experiment using this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : this compound hydrochloride is typically supplied as a solid.[6] Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.[6] When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
-
Note : Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Live Cell Migration Assay (Scratch/Wound Healing)
-
Cell Plating : Seed cells in a 24-well imaging plate or a 35 mm glass-bottom dish at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch : Once the monolayer is confluent, use a sterile 200 µL pipette tip to create a uniform, cell-free "scratch" across the center of the well.
-
Washing : Gently wash the well twice with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment : Replace the PBS with fresh, pre-warmed culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Live Cell Imaging : Place the plate on the stage of a microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Image Acquisition : Acquire phase-contrast or brightfield images of the scratch area at regular intervals (e.g., every 30-60 minutes) for 12-24 hours, or until the scratch in the control well has closed.
-
Data Analysis : Use image analysis software (e.g., ImageJ/Fiji) to measure the area of the cell-free gap at each time point. Calculate the migration rate by determining the change in area over time.
Protocol 3: Live Cell Morphology Analysis
-
Cell Plating : Seed cells at a low to medium density in a glass-bottom imaging dish to ensure individual cells can be clearly resolved. Allow cells to adhere and spread for 12-24 hours.
-
Treatment : Replace the medium with fresh, pre-warmed culture medium containing the desired concentration of this compound or vehicle control.
-
Live Cell Imaging : Place the dish on the microscope stage within the environmental chamber.
-
Image Acquisition : Acquire high-resolution phase-contrast or DIC images at a single time point (e.g., 2-4 hours post-treatment) or as a time-lapse series to observe dynamic changes.
-
Data Analysis : Use image analysis software to segment individual cells. Measure morphological parameters such as cell area, perimeter, and circularity.
-
Circularity = 4π * (Area / Perimeter²)
-
Protocol 4: Immunofluorescence for Actin Cytoskeleton Visualization (Endpoint)
This protocol is for fixed-cell imaging to complement live-cell observations.
-
Cell Culture and Treatment : Grow cells on glass coverslips and treat with this compound or vehicle control for the desired duration (e.g., 2 hours).
-
Fixation : Gently wash the cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]
-
Permeabilization : Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking : Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific binding.
-
Actin Staining : Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Phalloidin-iFluor 488) diluted in 1% BSA/PBS for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional) : If desired, counterstain nuclei by incubating with a DAPI or Hoechst solution for 5-10 minutes.
-
Mounting : Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Acquire fluorescence images using a confocal or widefield fluorescence microscope. Observe changes in stress fiber formation and actin distribution.
References
- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Studying T-Cell Differentiation with Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rock2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), for in-vitro studies of T-cell differentiation. The protocols and data presented herein are based on published research and are intended to facilitate the investigation of T-cell plasticity and the development of novel immunomodulatory therapeutics.
Introduction
This compound and its analogues, such as KD025 (belumosudil), have emerged as valuable tools for studying the signaling pathways that govern the differentiation of T helper (Th) cell subsets.[1][2][3][4] Specifically, selective ROCK2 inhibition has been shown to modulate the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T cells (Tregs), as well as to impact the development of T follicular helper (Tfh) cells.[1][2][4] This modulation is primarily achieved through the reciprocal regulation of the transcription factors STAT3 and STAT5.[1][2][3] These notes will detail the underlying signaling pathways, provide quantitative data on the effects of ROCK2 inhibition, and offer detailed protocols for replicating these findings.
Mechanism of Action: The ROCK2-STAT3/STAT5 Axis
ROCK2 is a serine/threonine kinase that plays a crucial role in T-cell signaling.[2][5] Under conditions that promote Th17 differentiation, ROCK2 is activated and subsequently phosphorylates and activates STAT3.[3][6][7] Activated STAT3 is a key transcription factor that drives the expression of RORγt, the master regulator of Th17 differentiation, and promotes the production of pro-inflammatory cytokines such as IL-17 and IL-21.[3][7][8]
This compound, by selectively inhibiting ROCK2, disrupts this cascade. Inhibition of ROCK2 leads to a decrease in STAT3 phosphorylation.[1][3][7] Concurrently, ROCK2 inhibition leads to an upregulation of STAT5 phosphorylation.[2][3] Activated STAT5 is critical for the development and function of Tregs, which are characterized by the expression of the transcription factor Foxp3.[2] Therefore, this compound shifts the T-cell differentiation balance away from the pro-inflammatory Th17 phenotype towards an anti-inflammatory Treg phenotype.[2][3]
Furthermore, ROCK2 signaling is implicated in the generation of Tfh cells, which are essential for B-cell help and antibody production.[1][4] By inhibiting ROCK2, and consequently STAT3 activation, this compound can decrease the number and function of Tfh cells.[1]
Quantitative Effects of ROCK2 Inhibition on T-Cell Differentiation
The following tables summarize the quantitative effects of the selective ROCK2 inhibitor KD025, an analogue of this compound, on various aspects of T-cell differentiation as reported in the literature.
Table 1: Effect of KD025 on Cytokine Secretion from Human T-Cells
| Cytokine | Treatment Condition | Concentration of KD025 | % Inhibition / Change | Reference |
| IL-17 | Oral administration to healthy subjects, ex vivo stimulation | 120 mg | ~60% reduction | [1][7] |
| IL-21 | Oral administration to healthy subjects, ex vivo stimulation | 120 mg | ~90% reduction | [1][7] |
| IFN-γ | Oral administration to healthy subjects, ex vivo stimulation | 120 mg | No significant effect | [1] |
| IL-17 | In vitro treatment of human CD4+ T cells (Th17 skewing) | Submicromolar | Significant inhibition | [5] |
| IL-21 | In vitro treatment of human CD4+ T cells (Th17 skewing) | Submicromolar | Significant inhibition | [5] |
Table 2: Effect of KD025 on T-Cell Subsets and Signaling Molecules
| Cell Type / Molecule | Treatment Condition | Concentration of KD025 | Observed Effect | Reference |
| T follicular helper (Tfh) cells | In vitro Th17-skewing of human T cells | Dose-dependent | Decreased percentage of CXCR5+PD1+ICOS+CD40L+ cells | [1] |
| Phospho-STAT3 (pSTAT3) | In vitro Th17-skewing of human T cells | Dose-dependent | Down-regulation | [1][3][7] |
| Phospho-STAT5 (pSTAT5) | In vitro Th17-skewing of human T cells from SLE patients | Not specified | Three-fold increase | [1] |
| Bcl6 | In vitro Th17-skewing of human T cells | Not specified | Decreased abundance | [1] |
| Blimp1 | In vitro Th17-skewing of human T cells from SLE patients | Not specified | Three-fold increase | [1] |
| Foxp3+ T-cells | In vitro treatment of human CD4+ T-cells | Not specified | Two-fold increase in percentage | [2] |
Experimental Protocols
The following are detailed protocols for in-vitro T-cell differentiation assays to study the effects of this compound.
Protocol 1: In-Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naive human CD4+ T-cells into Th17 cells and the assessment of the effect of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T-Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human TGF-β1
-
Recombinant human IL-1β
-
This compound (or analogue like KD025)
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
ELISA kits for IL-17 and IL-21
-
Flow cytometer and antibodies for surface and intracellular staining (e.g., CD4, RORγt)
Procedure:
-
Isolation of Naive CD4+ T-Cells: Isolate naive CD4+ T-cells from human PBMCs according to the manufacturer's instructions for the isolation kit.
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Cell Culture:
-
Prepare complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Resuspend the isolated naive CD4+ T-cells in complete medium.
-
To the anti-CD3 coated wells, add the T-cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.
-
-
Th17 Skewing and this compound Treatment:
-
For Th17 differentiation, add recombinant human TGF-β1 (10 ng/mL) and recombinant human IL-1β (10 ng/mL) to the wells.
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the designated wells at various concentrations (e.g., 0.1, 1, 10 µM).
-
Add an equivalent volume of DMSO to the control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Analysis:
-
Cytokine Measurement (ELISA): After 48-72 hours, collect the culture supernatants. Measure the concentrations of IL-17 and IL-21 using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: After 3-5 days, harvest the cells. For intracellular staining of RORγt, use a fixation/permeabilization kit. Stain the cells with fluorescently labeled antibodies against CD4 and RORγt and analyze by flow cytometry.
-
Protocol 2: In-Vitro Treg Differentiation and Suppression Assay
This protocol outlines the induction of Tregs and a functional suppression assay.
Materials:
-
Same as Protocol 1, with the addition of:
-
Recombinant human IL-2
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
CD4+CD25+ Regulatory T-Cell Isolation Kit
-
Responder T-cells (CD4+CD25- T-cells)
Procedure:
-
Treg Differentiation:
-
Follow steps 1-3 of Protocol 1.
-
For Treg differentiation, add recombinant human TGF-β1 (10 ng/mL) and recombinant human IL-2 (100 U/mL) to the wells.
-
Add this compound at desired concentrations.
-
Incubate for 3-5 days.
-
-
Analysis of Treg Differentiation:
-
Harvest the cells and perform intracellular staining for Foxp3 using a specific antibody and a fixation/permeabilization kit. Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
-
-
Treg Suppression Assay:
-
Isolate CD4+CD25+ Tregs from a separate culture or use the in-vitro differentiated Tregs.
-
Isolate responder CD4+CD25- T-cells and label them with CFSE according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled responder T-cells with the putative Tregs at different ratios (e.g., 1:1, 1:2, 1:4) in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody.
-
Incubate for 3-4 days.
-
Analyze the proliferation of the responder T-cells by measuring CFSE dilution using a flow cytometer. A decrease in CFSE dilution in the presence of Tregs indicates suppression.
-
Visualizations
Signaling Pathway Diagram
Caption: ROCK2 signaling in T-cell differentiation.
Experimental Workflow Diagram
Caption: In-vitro T-cell differentiation workflow.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyanidin restores Th17/Treg balance and inhibits T follicular helper cell differentiation via modulation of ROCK2 signaling in an experimental model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK2 signaling is required to induce a subset of T follicular helper cells through opposing effects on STATs in autoimmune settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK inhibitors suppress Th17 and promote iTreg differentiation, and ameliorate experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Cytoskeleton Changes with Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rock2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), for studying its effects on the cellular cytoskeleton through immunofluorescence staining. This document outlines the underlying signaling pathway, provides detailed experimental protocols, and presents expected quantitative outcomes based on studies with ROCK inhibitors.
Introduction
The RhoA/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, influencing cell shape, adhesion, and motility.[1] ROCK2, a key effector of RhoA, promotes the assembly of contractile actin-myosin filaments, known as stress fibers, and the formation of focal adhesions.[2] Inhibition of ROCK2 provides a powerful tool to dissect its specific roles in these processes. This compound is a selective inhibitor of ROCK2, making it a valuable reagent for investigating the isoform-specific functions of ROCK in cytoskeletal organization.[3][4] By using immunofluorescence staining, researchers can visualize and quantify the changes in the actin cytoskeleton and focal adhesions upon treatment with this compound.
ROCK2 Signaling Pathway
The RhoA-ROCK2 signaling cascade plays a pivotal role in regulating the actin cytoskeleton. Activated RhoA (GTP-bound) binds to and activates ROCK2.[1] Activated ROCK2 then phosphorylates downstream targets, primarily Myosin Light Chain (MLC) and LIM kinase (LIMK).[1][2] Phosphorylation of MLC increases myosin ATPase activity, promoting the assembly of actin filaments into contractile stress fibers.[1] Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.[2] Inhibition of ROCK2 with this compound is expected to decrease MLC and LIMK phosphorylation, leading to the disassembly of stress fibers and destabilization of the actin cytoskeleton.
Caption: The RhoA-ROCK2 signaling pathway and the inhibitory action of this compound.
Expected Effects of this compound on the Cytoskeleton
Qualitative Changes:
-
Loss of Stress Fibers: A marked reduction in the number and intensity of F-actin stress fibers.
-
Altered Cell Morphology: Cells may retract and adopt a more stellate or branched appearance.[5]
-
Reduction in Focal Adhesions: A decrease in the number and size of focal adhesions, which are sites of cell-matrix attachment.[5]
Quantitative Data (Based on studies with Y-27632):
The following table summarizes quantitative data from studies using the ROCK inhibitor Y-27632, which can be used as a reference for designing and interpreting experiments with this compound.
| Parameter | Control Cells (DMSO) | Y-27632 Treated Cells | Reference |
| Focal Adhesions | |||
| Number of Focal Adhesions per cell | 135 ± 10 | 75 ± 8 | [6] |
| Average Focal Adhesion Area (µm²) | 1.8 ± 0.1 | 1.2 ± 0.1 | [6] |
| Focal Adhesion Circularity | 0.45 ± 0.02 | 0.65 ± 0.03 | [6] |
| Cell Morphology | |||
| Cell Area (µm²) | 2500 ± 200 | 1500 ± 150 | [5] |
| Stress Fiber Length (µm) | 25 ± 3 | 10 ± 2 | [7] |
Note: These values are illustrative and can vary depending on the cell type, inhibitor concentration, and treatment duration. Researchers should perform their own quantitative analysis.
Experimental Protocols
Immunofluorescence Staining of F-actin and Vinculin
This protocol details the steps for visualizing F-actin stress fibers and focal adhesions (using vinculin as a marker) in cells treated with this compound.
Materials:
-
This compound (hydrochloride or other salt form)[3]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-Vinculin antibody
-
Secondary antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A concentration range of 1-10 µM can be a starting point for optimization.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubate the cells with this compound or vehicle for a duration of 1-4 hours. The optimal time should be determined empirically.
-
-
Fixation:
-
Gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Dilute the anti-vinculin primary antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and the fluorescently labeled phalloidin in the blocking buffer.
-
Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images for subsequent quantitative analysis.
-
Caption: Experimental workflow for immunofluorescence staining.
Quantitative Image Analysis
Quantitative analysis of the captured images is crucial for obtaining objective data on the effects of this compound. Software such as ImageJ or CellProfiler can be used for this purpose.
Parameters to Quantify:
-
Stress Fibers:
-
Fluorescence Intensity: Measure the mean fluorescence intensity of phalloidin staining within the cell.
-
Fiber Number and Length: Utilize plugins that can detect and measure fibrillar structures.
-
-
Focal Adhesions:
-
Cell Morphology:
-
Cell Area: Measure the total area of the cell.
-
Cell Shape Descriptors: Quantify cell circularity or aspect ratio to describe changes in cell shape.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak F-actin staining | Ineffective permeabilization | Increase Triton X-100 concentration or incubation time. |
| Phalloidin degradation | Use fresh phalloidin solution; store stock solution properly. | |
| High background staining | Insufficient blocking | Increase blocking time or BSA concentration. |
| Inadequate washing | Increase the number and duration of washing steps. | |
| Cell detachment | Harsh washing steps | Be gentle during aspiration and addition of solutions. |
| Fixation artifacts | Ensure PFA solution is fresh and at the correct pH. | |
| No effect of this compound | Inhibitor concentration too low | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time too short | Increase the incubation time with the inhibitor. | |
| Inactive inhibitor | Ensure proper storage and handling of the this compound stock solution. |
Conclusion
This compound is a potent tool for investigating the specific role of ROCK2 in regulating the actin cytoskeleton and focal adhesions. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute immunofluorescence experiments to visualize and quantify the cellular effects of this selective inhibitor. By combining these methods with robust quantitative image analysis, scientists can gain valuable insights into the intricate mechanisms of cytoskeletal dynamics and its regulation by ROCK2.
References
- 1. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rock2-IN-6 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, motility, proliferation, and apoptosis.[1] Dysregulation of ROCK signaling has been implicated in various diseases, making ROCK inhibitors like this compound valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive guide to utilizing this compound for studying apoptosis by flow cytometry. The protocols detailed below, in conjunction with the provided data and pathway diagrams, will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the role of ROCK2 in programmed cell death.
Mechanism of Action of ROCK2 in Apoptosis
ROCK2 plays a complex and often cell-type dependent role in the regulation of apoptosis. Its involvement can be broadly categorized into several key areas:
-
Cytoskeletal Reorganization: During apoptosis, cells undergo dramatic morphological changes, including membrane blebbing and the formation of apoptotic bodies. ROCK2, through its downstream effector Myosin Light Chain (MLC), is a critical mediator of the actomyosin contractility that drives these processes.[2]
-
Regulation of Pro- and Anti-Apoptotic Proteins: ROCK signaling can influence the expression and activity of key apoptosis regulators. For instance, ROCK activity has been linked to the modulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway.[1]
-
Caspase Activation: ROCK proteins can be both upstream regulators and downstream targets of caspases. Caspase-3, a key executioner caspase, can cleave and activate ROCK1, leading to a positive feedback loop that amplifies the apoptotic signal. While ROCK2 is not a direct substrate for caspase-3, it can be cleaved and activated by other proteases like granzyme B, and it can also influence the activation of initiator and executioner caspases.[1][2]
-
Cross-talk with Other Signaling Pathways: The ROCK2 signaling pathway intersects with other critical pathways involved in cell survival and death, such as the PI3K/Akt pathway. ROCK can phosphorylate and regulate the activity of PTEN, a tumor suppressor that antagonizes the pro-survival PI3K/Akt signaling.[2]
By inhibiting ROCK2, this compound allows for the dissection of its specific contribution to these apoptotic events.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in Jurkat cells treated with this compound for 24 hours. Cells were stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | - | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound | 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| This compound | 5 | 68.7 ± 4.2 | 15.6 ± 2.3 | 15.7 ± 3.1 |
| This compound | 10 | 45.1 ± 5.1 | 28.4 ± 3.9 | 26.5 ± 4.5 |
| Staurosporine (Positive Control) | 1 | 15.2 ± 2.8 | 45.3 ± 4.1 | 39.5 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a chosen cell line with this compound to induce or modulate apoptosis.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Sterile tissue culture plates or flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound hydrochloride in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a sterile culture flask or plate.
-
For adherent cells (e.g., HeLa, MCF-7), seed cells in a sterile culture plate to achieve 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound.
-
Optionally, include a positive control for apoptosis induction (e.g., staurosporine at 1 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS (without Ca2+/Mg2+).
-
Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
-
-
Cell Counting and Viability Check:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI, followed by analysis on a flow cytometer.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer concentrate with deionized water to obtain a 1X working solution. Keep on ice.
-
Cell Staining:
-
Start with approximately 1-5 x 10^5 cells per sample.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Flow Cytometer Setup and Data Acquisition:
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quadrant 1 (Q1; Annexin V- / PI+): Necrotic cells.
-
Quadrant 2 (Q2; Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quadrant 3 (Q3; Annexin V- / PI-): Viable cells.
-
Quadrant 4 (Q4; Annexin V+ / PI-): Early apoptotic cells.
-
Quantify the percentage of cells in each quadrant for all samples.
-
Mandatory Visualizations
Caption: ROCK2 Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Flow Cytometry Quadrant Analysis.
References
Pharmacokinetic Analysis of a Selective ROCK2 Inhibitor in Rodents: Application Notes and Protocols
For research, scientific, and drug development professionals.
This document provides a detailed overview of the pharmacokinetic (PK) analysis of a selective ROCK2 inhibitor in rodents. Due to the limited availability of public data for Rock2-IN-6, this application note utilizes data from a similar selective ROCK2 inhibitor, KD025 (Belumosudil), to provide a representative example of experimental design and expected results. Researchers are advised to adapt these protocols for this compound based on its specific physicochemical properties.
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and proliferation.[1] Dysregulation of ROCK2 activity has been implicated in a range of diseases, making it a promising therapeutic target.[2] this compound is a selective inhibitor of ROCK2, intended for research in ROCK-mediated diseases, autoimmune disorders, and inflammation. A thorough understanding of its pharmacokinetic profile is essential for the design and interpretation of in vivo efficacy and toxicology studies.
This application note outlines the key procedures for evaluating the pharmacokinetics of a selective ROCK2 inhibitor in a rodent model, covering drug administration, sample collection, bioanalysis, and data interpretation.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for the selective ROCK2 inhibitor KD025 (Belumosudil) in Sprague-Dawley rats, which can serve as an expected range for initial studies with this compound.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 453.1 ± 121.5 |
| Tmax (h) | - | 0.5 |
| AUC (0-t) (ng·h/mL) | 1215.4 ± 211.3 | 1798.2 ± 345.6 |
| AUC (0-inf) (ng·h/mL) | 1225.8 ± 213.7 | 1812.5 ± 351.2 |
| t1/2 (h) | 2.9 ± 0.5 | 3.1 ± 0.6 |
| CL (L/h/kg) | 1.6 ± 0.3 | - |
| Vd (L/kg) | 6.8 ± 1.1 | - |
| Absolute Bioavailability (F %) | - | ~37% |
Data is representative for the selective ROCK2 inhibitor KD025 (Belumosudil) and is intended for illustrative purposes.
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Age: 8 weeks old
-
Acclimatization: Animals should be acclimatized for at least 3 days prior to the experiment under controlled conditions (18-22°C, 35-65% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Drug Formulation and Administration
-
Formulation for Intravenous (IV) Administration: The compound should be dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and normal saline (e.g., 5:5:90 v/v/v).
-
Formulation for Oral (PO) Administration: The compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Dose Administration:
-
IV: Administer the formulation as a bolus injection via the tail vein.
-
PO: Administer the formulation via oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Use tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of the ROCK2 inhibitor in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Agilent Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizations
Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic analysis of a ROCK2 inhibitor in rodents.
References
- 1. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Cell Permeability with Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial cell permeability is a critical regulator of vascular homeostasis and is implicated in a wide range of physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and have been identified as central players in the control of endothelial barrier function. Emerging evidence suggests that the ROCK2 isoform plays a predominant role in mediating increases in endothelial permeability in response to various inflammatory stimuli.[1][2]
Rock2-IN-6 (CAS: 2260506-59-8) is a selective inhibitor of ROCK2, making it a valuable tool for dissecting the specific role of this kinase in endothelial cell biology.[3][4] These application notes provide a detailed protocol for utilizing this compound to study its effects on endothelial cell permeability in vitro.
Mechanism of Action
ROCK2 activation, downstream of the small GTPase RhoA, leads to a cascade of events that culminate in increased endothelial permeability. This is primarily achieved through the phosphorylation of downstream targets that regulate actomyosin contractility and the integrity of cell-cell junctions.[5][6] Key downstream effectors include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit (MYPT), leading to increased stress fiber formation and cell contraction. This cytoskeletal tension is transmitted to adherens junctions, leading to their disassembly and the formation of paracellular gaps, thereby increasing permeability.[1][5][7] Selective inhibition of ROCK2 with this compound is expected to ameliorate this process by preventing the phosphorylation of these key substrates, leading to the maintenance of endothelial barrier integrity.
Signaling Pathway
Caption: ROCK2 signaling pathway in endothelial permeability.
Experimental Protocols
In Vitro Endothelial Permeability Assay (Transwell-Based)
This protocol describes a widely used method to assess endothelial barrier function by measuring the passage of a fluorescent tracer across an endothelial cell monolayer cultured on a porous membrane.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of interest
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin or collagen-coated plates/inserts
-
This compound (solubilized in DMSO)
-
Permeability-inducing agent (e.g., Thrombin, VEGF, or LPA)
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)
-
Phenol red-free basal medium
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days. Culture in complete endothelial cell growth medium.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer confluence and integrity by visual inspection (microscopy) or by measuring Transendothelial Electrical Resistance (TEER).
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free or low-serum medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 10 nM - 10 µM).
-
Gently aspirate the medium from the upper and lower chambers of the Transwell and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Permeability:
-
Following pre-treatment, add the permeability-inducing agent (e.g., Thrombin at 1 U/mL) to the upper chamber.
-
Incubate for the desired period (e.g., 30 minutes to 4 hours), as determined by time-course experiments.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometric plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran.
-
Calculate the concentration of FITC-dextran that has passed through the monolayer for each condition.
-
Express the data as a percentage of the control or as a fold change in permeability.
-
Experimental Workflow Diagram
Caption: Transwell permeability assay workflow.
Data Presentation
The following tables summarize representative quantitative data from studies using selective ROCK2 inhibitors to investigate endothelial permeability. While specific data for this compound is not yet widely published, the data for structurally and functionally similar inhibitors provide a strong reference.
Table 1: IC50 Values of Selective ROCK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference Compound |
| This compound | ROCK2 | Not Published | - |
| Belumosudil (KD025, SLx-2119) | ROCK2 | 105 | Selective ROCK2 Inhibitor |
Table 2: Effect of Selective ROCK2 Inhibition on Thrombin-Induced Endothelial Permeability
| Treatment Condition | Permeability (Fold Change over Control) | % Inhibition of Thrombin Effect | Notes |
| Vehicle Control | 1.0 | - | Basal permeability |
| Thrombin (1 U/mL) | 7.2 ± 0.7 | 0% | Induced hyperpermeability |
| Thrombin + SLx-2119 (10 µM) | ~3.6 | ~50% | Significant reduction in permeability[5] |
| Thrombin + Y-27632 (10 µM) | ~3.0 | ~58% | Pan-ROCK inhibitor for comparison[5] |
Data are representative and may vary depending on the cell type and experimental conditions.
Conclusion
This compound is a valuable pharmacological tool for investigating the specific role of ROCK2 in the regulation of endothelial cell permeability. The provided protocols and data offer a framework for designing and executing experiments to explore the therapeutic potential of selective ROCK2 inhibition in diseases characterized by endothelial barrier dysfunction. It is recommended that researchers perform dose-response and time-course experiments to optimize the assay for their specific experimental system.
References
- 1. ROCK2 primes the endothelium for vascular hyperpermeability responses by raising baseline junctional tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK2 primes the endothelium for vascular hyperpermeability responses by raising baseline junctional tension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase C-related Kinase and ROCK Are Required for Thrombin-induced Endothelial Cell Permeability Downstream from Gα12/13 and Gα11/q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK mediates thrombin's endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rock2-IN-6 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Rock2-IN-6 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound hydrochloride in DMSO is 125 mg/mL, which corresponds to a concentration of 239.49 mM.[1][2] Achieving this concentration requires specific preparation steps, including ultrasonication and heating.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I store the solid compound of this compound?
A3: The solid form of this compound hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture.
Q4: How should I store the this compound stock solution in DMSO?
A4: For optimal stability, the stock solution of this compound in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to avoid repeated freeze-thaw cycles.
Q5: Is the this compound DMSO stock solution stable at room temperature?
A5: While specific data for this compound is not available, a general study on the stability of various compounds in DMSO at room temperature indicated that the probability of observing the compound was 92% after 3 months and 83% after 6 months.[3][4][5] However, for maintaining the integrity of the compound, it is strongly recommended to store the stock solution at -20°C or -80°C.
Q6: Is this compound sensitive to light?
A6: There is no specific data on the photostability of this compound. As a general laboratory practice, it is advisable to protect solutions from prolonged exposure to light by using amber vials or by wrapping the container in foil.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound in DMSO
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
Visible particles remain in the solution.
Possible Causes:
-
Insufficient energy to break the crystal lattice.
-
Use of DMSO that has absorbed moisture (hygroscopic DMSO).
Solutions:
-
Heating and Sonication: To achieve the maximum solubility of 125 mg/mL, it is necessary to heat the solution to 60°C and use ultrasonication.[1][2]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce the solubility of compounds. Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Step-by-Step Dissolution Protocol:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to reach the target concentration.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath at 60°C for 10-15 minutes with intermittent vortexing.
-
Repeat sonication and warming steps as necessary until a clear solution is obtained.
-
Issue 2: Precipitation of this compound When Diluting with Aqueous Buffers
Symptoms:
-
The solution becomes cloudy or forms a precipitate upon addition to cell culture media or aqueous buffers.
Possible Causes:
-
This compound has low aqueous solubility.
-
The final concentration of DMSO in the aqueous solution is not sufficient to keep the compound dissolved.
Solutions:
-
Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to your final desired concentration.
-
Minimize Final DMSO Concentration: When adding the diluted DMSO stock to your aqueous buffer or media, ensure the final concentration of DMSO is as low as possible (typically below 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Stepwise Addition and Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help to keep the compound in solution.
Data Summary
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL (239.49 mM)[1][2] | Requires ultrasonication and heating to 60°C. |
| Storage of Solid | 4°C | Sealed, away from moisture. |
| Stock Solution Stability | 6 months at -80°C[1][2] | Aliquot to avoid freeze-thaw cycles. |
| 1 month at -20°C[1][2] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrochloride (MW: 521.95 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath set to 60°C
Procedure:
-
Calculate the mass of this compound hydrochloride required. For 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 521.95 g/mol = 0.0522 g = 52.2 mg.
-
Weigh out 52.2 mg of this compound hydrochloride into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 15 minutes. Check for dissolution.
-
If not fully dissolved, place the vial in a 60°C water bath for 15 minutes. Vortex occasionally.
-
Repeat steps 5 and 6 until the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: ROCK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound in DMSO.
References
Optimizing Rock2-IN-6 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Rock2-IN-6 for various cell-based assays. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] By inhibiting ROCK2, this compound interferes with downstream signaling pathways that control cell shape, adhesion, migration, and contraction.[3][4] This is achieved by preventing the phosphorylation of ROCK2 substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[5][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: While specific optimal concentrations are cell-type and assay-dependent, a general starting point for ROCK inhibitors is in the low micromolar to nanomolar range. For other selective ROCK2 inhibitors, concentrations between 10 nM and 10 µM have been used effectively in cell culture experiments.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound hydrochloride is soluble in DMSO.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to perform a western blot and assess the phosphorylation status of a known downstream target of ROCK2. A common and reliable marker is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (p-MYPT1 Thr696).[1] Inhibition of ROCK2 activity by this compound should lead to a dose-dependent decrease in the levels of p-MYPT1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit ROCK2 in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 20 µM) to determine the optimal inhibitory concentration. |
| Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. | Ensure the stock solution is stored correctly at -20°C or -80°C and that working solutions are freshly prepared for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| Cell line insensitivity: The specific cell line may have lower ROCK2 expression or compensatory signaling pathways. | Confirm ROCK2 expression in your cell line via western blot or qPCR. Consider using a different cell line known to be responsive to ROCK inhibition as a positive control. | |
| High cell toxicity or death | Concentration too high: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the maximum non-toxic concentration.[10] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[11] Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in all experiments. | |
| Precipitation of the compound: The inhibitor may be precipitating out of the culture medium at the concentration used. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration. Some compounds may require pre-warming or sonication to fully dissolve in DMSO before further dilution.[9] | |
| High background in western blot for p-MYPT1 | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Increase the number of washes between antibody incubations. Optimize the blocking buffer (e.g., increase the percentage of BSA or milk, or add Tween-20).[2] Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal. |
| Insufficient washing: Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps. Adding a surfactant like Tween-20 to the wash buffer can also help.[12] | |
| Inconsistent results in cell migration/invasion assays | Uneven "wound" creation in scratch assays: Variability in the width of the scratch can lead to inconsistent migration rates. | Use a consistent tool and technique to create the scratch. Consider using commercially available inserts that create a defined cell-free zone for a more reproducible assay.[13] |
| Cell proliferation confounding migration: If the assay duration is long, cell proliferation can interfere with the measurement of cell migration. | Use a proliferation inhibitor (e.g., Mitomycin C) at a concentration that arrests cell division without causing cytotoxicity. Alternatively, use shorter assay times. | |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain a more uniform environment across the plate.[14] |
Quantitative Data Summary
Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results. The following tables provide a framework for summarizing key quantitative data. Note: As specific IC50 values and optimal concentrations for this compound are not widely published, the values in these tables should be determined empirically for your specific cell line and experimental conditions.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM/µM) - Example Data | Reference/Internal Data |
| e.g., MDA-MB-231 | Cell Viability (MTT) | 48 | To be determined | |
| e.g., HeLa | Cell Viability (MTT) | 48 | To be determined | |
| e.g., A549 | Cell Viability (MTT) | 72 | To be determined | |
| e.g., PC-3 | Cell Proliferation | 72 | To be determined |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range (nM/µM) - Example | Incubation Time (hours) |
| Cell Migration (Scratch Assay) | e.g., U2OS | 10 - 1000 nM | 12 - 24 |
| Cell Invasion (Transwell Assay) | e.g., HT-1080 | 50 - 2000 nM | 24 - 48 |
| Western Blot (p-MYPT1 Inhibition) | e.g., HEK293T | 1 - 500 nM | 1 - 4 |
| Cytotoxicity (MTT Assay) | e.g., MCF7 | 0.1 - 20 µM | 24 - 72 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.[15]
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[5]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot for Phospho-MYPT1
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a short period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 or a housekeeping protein like GAPDH.
Visualizations
Caption: ROCK2 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Optimizing Inhibitor Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. arp1.com [arp1.com]
- 3. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Inhibition of ROCK2 Suppresses Amyloid-β Production in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of ROCK2 Inhibitors
Disclaimer: This document provides guidance on mitigating off-target effects of ROCK2 inhibitors. As no public selectivity data is available for the specific compound "Rock2-IN-6," this guide utilizes the well-characterized selective ROCK2 inhibitor KD025 (Belumosudil) as a proxy to illustrate key concepts and methodologies. The principles and protocols described herein are broadly applicable to kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: I am observing a phenotype in my experiment that doesn't align with known ROCK2 signaling pathways. Could this be an off-target effect?
A1: It is possible that the observed phenotype is due to the inhibition of unintended kinases. Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can exhibit polypharmacology. To investigate this, it is crucial to perform control experiments and validate that the observed effect is specifically due to ROCK2 inhibition.
Q2: What are the primary off-targets of selective ROCK2 inhibitors like KD025?
A2: Comprehensive kinase profiling, such as a KINOMEscan™, is the gold standard for identifying off-targets. For KD025, one of the most significant identified off-targets is Casein Kinase 2 (CK2) . It is important to consult publicly available or commercially acquired selectivity data for the specific inhibitor you are using.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that yields the desired on-target effect through dose-response experiments.
-
Employ structurally distinct inhibitors: Use a second, structurally different ROCK2 inhibitor to confirm that the observed phenotype is not due to the unique off-target profile of the primary inhibitor.
-
Utilize genetic knockdown/knockout: Orthogonal validation using techniques like siRNA or CRISPR/Cas9 to reduce ROCK2 expression can help confirm that the pharmacological effect is on-target.
Q4: What are essential experimental controls to include when using a ROCK2 inhibitor?
A4: Robust experimental design should include:
-
Vehicle control: A control group treated with the same solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Inactive enantiomer/analog control: If available, use a structurally similar but biologically inactive version of the inhibitor.
-
Positive control: A known activator or inhibitor of the pathway of interest to ensure the assay is performing as expected.
-
On-target validation: In cellular experiments, confirm target engagement by assessing the phosphorylation of a known ROCK2 substrate, such as Myosin Light Chain Phosphatase (MYPT1).
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for ROCK2 inhibition and the concentration at which toxicity is observed. | Protocol: Seed cells at a desired density. Treat with a serial dilution of the ROCK2 inhibitor (e.g., 10 µM to 1 nM) for the desired time point. Assess cell viability using a standard method like an MTS or CellTiter-Glo® assay. |
| Off-Target Inhibition | Cross-reference the inhibitor's selectivity profile with known kinases that regulate cell survival pathways. | Protocol: If a primary off-target is known (e.g., CK2 for KD025), use a specific inhibitor for that off-target to see if it phenocopies the toxicity. Alternatively, perform a rescue experiment by overexpressing a downstream effector of the suspected off-target pathway. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below toxic levels (typically <0.5%). | Protocol: Include a vehicle-only control group and a vehicle dose-response to determine the toxic threshold in your specific cell type. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor Instability | Prepare fresh stock solutions of the inhibitor and store them appropriately as recommended by the manufacturer. | Protocol: Aliquot inhibitor stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Variable Target Expression | Confirm consistent ROCK2 expression levels across experimental replicates and cell passages. | Protocol: Perform Western blotting or RT-qPCR for ROCK2 on cell lysates from different passages or experimental days to ensure consistent expression. |
| Cellular Context Dependence | The inhibitor's effect may vary between cell lines or under different culture conditions. | Protocol: Carefully document and standardize cell passage number, seeding density, and media composition. If possible, test the inhibitor in multiple cell lines relevant to the biological question. |
Quantitative Data: Kinase Selectivity Profile of KD025
The following table summarizes the binding affinities of KD025 to its on-target ROCK2 and a significant off-target, Casein Kinase 2 (CK2), as determined by KINOMEscan™. This data illustrates the importance of understanding the full selectivity profile of an inhibitor.
| Target Kinase | Binding Affinity (Kd) | Selectivity (Fold difference vs. ROCK2) |
| ROCK2 | Value not explicitly stated, but is the primary target | 1x |
| CK2α | 128 nM | Multiple-fold less potent than ROCK2 |
Note: The exact Kd for KD025 against ROCK2 can vary between assay platforms. The key takeaway is the relative affinity compared to off-targets.
Experimental Protocols
Protocol 1: Biochemical Assay for On-Target ROCK2 Inhibition
This protocol describes a generic in vitro kinase assay to determine the IC50 of a ROCK2 inhibitor.
-
Reagents and Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
ROCK2 substrate (e.g., a peptide derived from MYPT1)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Test inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the ROCK2 inhibitor in kinase buffer with a constant final DMSO concentration.
-
Add the ROCK2 enzyme to each well of a 384-well plate, followed by the inhibitor dilutions.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Assay for On-Target Validation (Western Blot)
This protocol validates the on-target activity of a ROCK2 inhibitor in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ROCK2 inhibitor and vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-ROCK2, anti-loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to a desired confluency (e.g., 70-80%).
-
Treat cells with the ROCK2 inhibitor at various concentrations or for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.
-
Visualizations
Caption: ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow to distinguish on-target from off-target effects.
Troubleshooting Inconsistent Western Blot Results with Rock2-IN-6: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Western blot results when using the selective ROCK2 inhibitor, Rock2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its mechanism of action involves binding to the active site of the ROCK2 enzyme, which blocks its catalytic activity.[1][2] This prevents the downstream signaling events mediated by ROCK2. By inhibiting ROCK2, this compound modulates cellular processes such as actin cytoskeleton organization and cell contractility.[2]
Q2: What are the key downstream targets of ROCK2 for Western blot analysis?
To assess the efficacy of this compound, it is crucial to analyze the phosphorylation status of its downstream targets. Key targets include:
-
Myosin Light Chain 2 (MLC2): ROCK2 phosphorylates MLC2 at Serine 19, and in smooth muscle, also at Threonine 18.[1][3]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK2 phosphorylates MYPT1, which inhibits myosin phosphatase activity and leads to an increase in MLC phosphorylation.
Therefore, a decrease in the phosphorylation of these targets upon treatment with this compound indicates successful inhibition of ROCK2 activity.
Q3: What are some common causes of inconsistent band patterns in Western blotting?
Inconsistent band patterns in Western blotting can stem from a variety of factors, including:
-
Sample Preparation: Issues such as improper protein denaturation and inconsistent sample loading can lead to variability.[4]
-
Electrophoresis and Transfer: Variations in electrophoresis conditions and inefficient or uneven protein transfer can affect results.[5]
-
Antibody Incubation: Using expired or improperly stored antibodies, as well as suboptimal antibody concentrations, can lead to inconsistent detection.[5]
-
Washing Steps: Inadequate washing can result in high background noise, while excessive washing can diminish the signal.[4]
Troubleshooting Guide for Inconsistent Western Blot Results
This guide addresses common issues encountered when performing Western blots with this compound.
| Observation | Potential Cause | Recommended Solution |
| No Bands or Weak Signal | Low Protein Expression: The target protein may not be sufficiently expressed in the chosen cell line or tissue. | Confirm protein expression levels using resources like BioGPS or The Human Protein Atlas. Include a known positive control to validate your experimental setup.[6] For phosphorylated targets, it may be necessary to load up to 100 µg of total protein per lane.[6] |
| Inefficient Phosphorylation: The cellular stimulation to induce phosphorylation of ROCK2 targets may be suboptimal. | Optimize the stimulation conditions and perform a time-course experiment to determine the peak phosphorylation time.[4] | |
| Ineffective Antibody: The primary antibody may have low affinity or may have lost activity. | Increase the primary antibody concentration or extend the incubation time.[7][8] To verify antibody activity, perform a dot blot.[7][8] | |
| Poor Protein Transfer: Proteins, especially high molecular weight ones, may not have transferred efficiently from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S. For larger proteins, consider optimizing the transfer time and buffer composition.[7] | |
| High Background | Inappropriate Blocking Agent: For phospho-specific antibodies, using milk as a blocking agent can lead to high background due to the presence of phosphoprotein casein.[4] | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking buffer. |
| Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can increase non-specific binding. | Titrate the antibody concentrations to find the optimal dilution that provides a strong signal with low background.[8][9] | |
| Insufficient Washing: Inadequate washing can leave behind unbound antibodies, contributing to background noise. | Increase the number and duration of wash steps with TBST.[9] | |
| Multiple or Unexpected Bands | Protein Degradation: Proteases in the sample can degrade the target protein, resulting in multiple lower molecular weight bands. | Always add fresh protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10] |
| Post-Translational Modifications: Other modifications like glycosylation can cause the protein to migrate at a different molecular weight. | Consult literature to see if your protein of interest is known to have other post-translational modifications.[6] | |
| Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | Use an affinity-purified primary antibody or try a different antibody.[10] | |
| Inconsistent Band Intensity Between Replicates | Inconsistent Sample Loading: Variations in the amount of protein loaded in each lane. | Use a reliable protein quantification assay and run a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[11] |
| Pipetting Errors: Inaccurate pipetting can lead to variability in sample and reagent volumes. | Ensure pipettes are properly calibrated and use high-quality pipette tips.[11] | |
| Variations in Incubation Times: Inconsistent incubation times for antibodies and substrates. | Standardize all incubation times across all experiments.[4] |
Experimental Protocols
Cell Lysis and Protein Extraction for Phospho-Protein Analysis
-
Grow cells to the desired confluency and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC2 or anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. ROCK2 Antibody (#8236) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimal Use of ROCK2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of selective ROCK2 inhibitors, with a focus on determining the optimal treatment duration for effective inhibition. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a selective ROCK2 inhibitor like Rock2-IN-6?
A1: Selective ROCK2 inhibitors are small molecules that target the Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including actin cytoskeleton organization, cell adhesion, migration, and inflammation.[1][2] The inhibitor typically binds to the ATP-binding site of the ROCK2 kinase domain, preventing the phosphorylation of its downstream substrates.[3][4] By inhibiting ROCK2, these compounds can modulate cellular functions, making them valuable tools in various research areas, including neuroscience, cancer biology, and immunology.[2]
Q2: How do I determine the optimal concentration of a ROCK2 inhibitor for my experiment?
A2: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific model. Start with a concentration range around the reported IC50 value of the inhibitor. For many selective ROCK2 inhibitors, this is in the nanomolar to low micromolar range. For example, the selective ROCK2 inhibitor KD025 has an IC50 of approximately 60-105 nM.[3][5][6] A common starting concentration for pan-ROCK inhibitors like Y-27632 in cell culture is 10 µM.[1][7][8] Assess a relevant downstream marker of ROCK2 activity, such as the phosphorylation of Myosin Light Chain (MLC) or Cofilin, to determine the concentration that gives the desired level of inhibition without causing significant cytotoxicity.[1]
Q3: What is a typical treatment duration for a ROCK2 inhibitor to achieve optimal inhibition?
A3: The optimal treatment duration can vary significantly depending on the experimental goals, the biological process being studied, and the cell or tissue type.
-
Short-term treatment (1-24 hours): This is often sufficient for studying acute cellular processes like cell attachment, spreading, and cytoskeletal reorganization.[1] For example, in human embryonic stem cell-derived retinal pigmented epithelium, treatment with a ROCK2 inhibitor for as little as 1-6 hours showed increased cell attachment.[1] In human pluripotent stem cell cultures, a 24-hour treatment with a ROCK inhibitor is common to improve survival after passaging.[7][8]
-
Long-term treatment (24 hours to several days): Longer treatment times may be necessary for studying processes like cell proliferation, differentiation, or gene expression changes.[9] For instance, some studies involving human pluripotent stem cells have used treatment durations of up to 120 hours.[7] In animal models, ROCK2 inhibitors have been administered for periods ranging from 48 hours to several weeks to assess their effects on disease progression.[3]
It is crucial to perform a time-course experiment to identify the window of maximal effect for your specific endpoint.
Troubleshooting Guide
Q1: I am observing high levels of cell death after treating with the ROCK2 inhibitor. What could be the cause?
A1: High cytotoxicity can be due to several factors:
-
Concentration is too high: Even selective inhibitors can have off-target effects or induce cellular stress at high concentrations. Perform a dose-response curve to find the lowest effective concentration.
-
Prolonged exposure: Continuous long-term exposure to a ROCK inhibitor may be detrimental to some cell types. Consider shorter treatment durations or intermittent dosing.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%).[10]
-
Cell health: Unhealthy or stressed cells are more susceptible to the effects of any treatment. Ensure your cells are healthy and growing optimally before starting the experiment.
Q2: The ROCK2 inhibitor doesn't seem to be working. What should I check?
A2: If you are not observing the expected effect, consider the following:
-
Inhibitor stability and storage: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to maintain its activity. Many inhibitors are sensitive to light and temperature.[10]
-
Inhibitor concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration.
-
Assay sensitivity: Your readout for ROCK2 inhibition might not be sensitive enough. Use a reliable and quantifiable downstream marker, such as phospho-MLC or phospho-Cofilin, to confirm target engagement.[1]
-
Cellular context: The role of ROCK2 can be highly context-dependent. It's possible that in your specific cell type or under your experimental conditions, ROCK2 inhibition does not produce the expected phenotype.
-
Isoform redundancy: While using a ROCK2-selective inhibitor, ROCK1 may compensate for some functions. Consider if ROCK1 might be playing a redundant role in your system.[11]
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can be frustrating. To improve reproducibility:
-
Standardize protocols: Ensure all experimental steps, including cell seeding density, treatment times, and reagent preparation, are consistent between experiments.
-
Use positive and negative controls: A positive control (e.g., a known activator of the pathway) and a negative control (vehicle-treated cells) are essential for interpreting your results.
-
Aliquot reagents: Aliquot the ROCK2 inhibitor stock solution to avoid repeated freeze-thaw cycles that can degrade the compound.[10]
-
Monitor cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used ROCK inhibitors to aid in experimental design.
Table 1: IC50 Values of Selected ROCK Inhibitors
| Inhibitor | Target(s) | IC50 (ROCK1) | IC50 (ROCK2) | Reference(s) |
| KD025 (Belumosudil) | ROCK2 selective | ~24 µM | ~60-105 nM | [3][5][6] |
| Y-27632 | Pan-ROCK | ~140-220 nM | ~220-300 nM | [6][12] |
| Fasudil | Pan-ROCK | ~0.73 µM | ~0.72 µM | [6] |
| RKI-1447 | Pan-ROCK | 14.5 nM | 6.2 nM | [6] |
| GSK269962A | Pan-ROCK | 1.6 nM | 4 nM | [6] |
Table 2: Example Treatment Conditions from Published Studies
| Inhibitor | Cell/Model System | Concentration | Treatment Duration | Observed Effect | Reference(s) |
| KD025 | Mouse model of focal cerebral ischemia | 200 mg/kg (oral) | Every 12h for 48h | Reduced infarct volume | [3] |
| Y-27632 | Human induced pluripotent stem cells | 10 µM | 24h - 120h | Improved cell survival and growth | [7] |
| ROCKIV (ROCK2 inhibitor) | Human embryonic stem cell-derived RPE | 10 µM | 1h - 24h | Increased cell attachment | [1] |
| Y-27632 | Human keratinocytes | 10 µM | Up to 6 days | Promoted proliferation | [9] |
| Fasudil | BRCA2-deficient cells | 96-128 µM | 3 - 6 days | Induced mitotic defects | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a ROCK2 Inhibitor (Dose-Response)
-
Cell Seeding: Plate your cells of interest at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of the ROCK2 inhibitor (e.g., this compound) in your cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, based on the biological process of interest (e.g., 2 hours for signaling studies, 24-48 hours for proliferation or gene expression studies).
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to analyze the phosphorylation status of a downstream ROCK2 target, such as p-MLC (Thr696) or p-Cofilin (Ser3).[1] A decrease in phosphorylation indicates ROCK2 inhibition.
-
Cell Viability Assay: Use an assay such as MTT or a live/dead stain to assess cytotoxicity at each concentration.
-
-
Data Analysis: Plot the level of protein phosphorylation and cell viability against the inhibitor concentration to determine the optimal concentration that effectively inhibits the target without significant toxicity.
Protocol 2: Determining the Optimal Treatment Duration (Time-Course)
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare the ROCK2 inhibitor at its predetermined optimal concentration in your cell culture medium. Also, prepare a vehicle control.
-
Treatment: Treat the cells with the inhibitor or vehicle control.
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), harvest the cells or perform your endpoint analysis. The chosen time points should be relevant to the biological question.
-
Endpoint Analysis: Perform the relevant assay at each time point. This could be analysis of protein phosphorylation, gene expression (qRT-PCR), cell migration (wound healing assay), or cell proliferation.
-
Data Analysis: Plot the measured effect against time to determine the duration at which the maximal (or desired) effect is observed.
Visualizations
References
- 1. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture | MDPI [mdpi.com]
- 8. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 9. The effect of Rho kinase inhibition on long-term keratinocyte proliferation is rapid and conditional - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rock2-IN-6 in Primary Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of Rock2-IN-6 in primary cell culture. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2][3] By inhibiting ROCK2, this compound can modulate various cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[4][5][6] The RhoA/ROCK signaling pathway is involved in the formation of stress fibers and focal adhesions.[7]
Q2: What are the known off-target effects of selective ROCK2 inhibitors?
While this compound is designed to be a selective ROCK2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. For example, the selective ROCK2 inhibitor KD025 has been shown to bind to Casein Kinase 2 (CK2) with a high affinity.[2] It is crucial to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects while maintaining ROCK2 inhibition.
Q3: How should I prepare and store this compound?
This compound hydrochloride is typically supplied as a solid.[8] For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[8] The vendor MedchemExpress suggests that a stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is important to use freshly opened, anhydrous DMSO for dissolution, as hygroscopic DMSO can affect solubility.[8]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability
Possible Cause 1: High Concentration of this compound
While specific cytotoxicity data for this compound in primary cells is limited, high concentrations of any small molecule inhibitor can be toxic.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type. Start with a low concentration (e.g., 10-100 nM) and titrate up to a concentration that shows the desired biological effect without significant cell death. For other selective ROCK2 inhibitors like KD025, concentrations around 100 nM have been used effectively.[1]
Possible Cause 2: Solvent Toxicity
DMSO, the recommended solvent for this compound, can be toxic to primary cells at concentrations typically above 0.5%.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Prepare a high-concentration stock solution of this compound in DMSO so that only a small volume is needed to achieve the desired final concentration in your culture medium.
Possible Cause 3: Cell Type Sensitivity
Primary cells can be more sensitive to chemical treatments than immortalized cell lines. For example, primary human hepatocytes are known to be sensitive and have a finite lifespan in culture.[9][10]
-
Recommendation: When working with a new primary cell type, perform a pilot experiment with a wide range of this compound concentrations to establish a safe working range.
Issue 2: Precipitate Formation in Culture Medium
Possible Cause: Poor Solubility
Some small molecule inhibitors can precipitate out of the culture medium, especially at higher concentrations. This has been observed with other ROCK2 inhibitors.
-
Recommendation:
-
Visually inspect the culture medium for any precipitate after adding this compound.
-
If a precipitate is observed, consider lowering the concentration of this compound.
-
Ensure the DMSO stock solution is fully dissolved before adding it to the medium. Gentle warming and sonication may aid dissolution of the stock solution.[11]
-
The aqueous solubility of some kinase inhibitors can be low.[12] If solubility issues persist, you might need to explore alternative formulation strategies, although this is a more advanced approach.
-
Issue 3: Altered Cell Morphology Not Consistent with ROCK2 Inhibition
Possible Cause: Off-Target Effects
Changes in cell morphology that are not expected from ROCK2 inhibition (e.g., severe rounding and detachment at very low concentrations) could indicate off-target effects.
-
Recommendation:
-
Review the literature for known off-target effects of other selective ROCK2 inhibitors.
-
If possible, perform a kinase panel screen to identify other kinases that may be inhibited by this compound at the concentration you are using.
-
Use a structurally different ROCK2 inhibitor as a control to see if the same morphological changes are observed.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative toxicity data for this compound in primary cells, the following table provides IC50 values for other selective ROCK2 inhibitors as a reference. This data can help in estimating a starting concentration range for your experiments.
| Compound | Target | IC50 | Cell Line/System | Reference |
| KD025 | ROCK2 | ~60 nM | Recombinant Enzyme | [13] |
| KD025 | ROCK1 | >10 µM | Recombinant Enzyme | [13] |
| OXA-06 | ROCK1/2 | 10 nM | In vitro kinase assay | [14] |
| Y-27632 | ROCK1 | ~132 nM | Recombinant Enzyme | [13] |
| Y-27632 | ROCK2 | ~120 nM | Recombinant Enzyme | [13] |
| H-1152 | ROCK2 | 12 nM | Recombinant Enzyme | [11] |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Working Concentration of this compound in Primary Cells
This protocol outlines a general method to determine the maximum concentration of this compound that does not induce significant cytotoxicity in a primary cell culture of interest.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
This compound hydrochloride
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in anhydrous DMSO to a high concentration (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type to achieve about 70-80% confluency at the time of assay.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A suggested range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the concentration that causes 50% inhibition of viability (IC50 for toxicity). The non-toxic working concentration should be well below this value.
Protocol 2: General Protocol for Primary Neuron Culture and Treatment
This is a generalized protocol adapted from established methods for culturing primary neurons.[15][16][17]
Materials:
-
Embryonic rodent brain tissue (e.g., E18 rat or mouse hippocampus or cortex)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme for dissociation (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
This compound stock solution (in DMSO)
Procedure:
-
Tissue Dissection: Dissect the desired brain region from embryonic rodents under sterile conditions.
-
Dissociation: Enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension.
-
Cell Plating: Plate the neurons onto coated culture vessels in plating medium at an appropriate density.
-
Culture Maintenance: Maintain the neurons in a 37°C, 5% CO2 incubator. Change half of the medium every 2-3 days.
-
This compound Treatment: Once the neurons have matured to the desired stage (e.g., DIV 7-10), add this compound to the culture medium at the predetermined non-toxic concentration. Remember to include vehicle controls.
-
Experimentation: Perform your experiments after the desired treatment duration.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the non-toxic concentration of this compound.
References
- 1. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ROCK1/2 blocks cell division and induces mitotic catastrophe in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's Association International Conference [alz.confex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessing Rock2-IN-6 Cell Permeability In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cell permeability of Rock2-IN-6, a selective ROCK2 inhibitor.[1] This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the assessment of this compound cell permeability.
Q1: I am observing very low apparent permeability (Papp) for this compound in my Caco-2 assay. What are the potential causes and solutions?
Low apparent permeability can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Poor Aqueous Solubility: this compound hydrochloride is highly soluble in DMSO, but its aqueous solubility in assay buffer may be limited.[2]
-
Troubleshooting:
-
Ensure the final concentration of DMSO in your assay buffer is consistent and ideally below 1% to avoid cell toxicity.
-
Assess the solubility of this compound in the assay buffer at the desired concentration before conducting the permeability assay.
-
If solubility is an issue, consider using a formulation approach, such as the addition of a low concentration of a solubilizing agent like bovine serum albumin (BSA), but be aware that this can sometimes interfere with the assay.[3]
-
-
-
Active Efflux: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell, leading to a low A to B (apical to basolateral) Papp value.[4][5]
-
Troubleshooting:
-
Perform a bidirectional permeability assay to determine the efflux ratio (ER). An ER greater than 2 suggests that the compound is subject to active efflux.[4][6]
-
Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) in your assay to see if the A to B permeability increases.[4]
-
-
-
Poor Compound Recovery: The compound may be binding to the plasticware used in the assay, leading to a lower measured concentration. This is a common issue with lipophilic compounds.[7][8]
-
Troubleshooting:
-
Calculate the percent recovery of this compound at the end of the experiment. Low recovery (typically <70%) can indicate a problem.
-
To mitigate non-specific binding, consider using low-binding plates.
-
Pre-treating collection plates with an organic solvent can also help improve recovery.[8]
-
-
-
Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.
-
Troubleshooting:
-
Regularly measure the transepithelial electrical resistance (TEER) of your cell monolayers to ensure their integrity.
-
Perform a Lucifer yellow permeability assay as a control for paracellular transport. High Lucifer yellow leakage indicates a leaky monolayer.
-
-
Q2: My efflux ratio for this compound is high (>2). How do I interpret this?
A high efflux ratio indicates that the compound is actively transported out of the cells, likely by an efflux pump like P-gp.[4] This can be a significant hurdle for a drug's absorption and ability to reach its intracellular target.
-
Interpretation:
-
A high efflux ratio suggests that the in vivo absorption of this compound may be lower than predicted by its passive permeability alone.
-
It is important to identify the specific transporter(s) involved by using selective inhibitors.
-
Q3: How do I handle poor recovery of this compound in my permeability assay?
Poor recovery can lead to an underestimation of permeability.
-
Solutions:
-
Quantify Recovery: Always calculate the percent recovery using the following formula: % Recovery = [(Final Conc. in Apical Well * Vol. Apical) + (Final Conc. in Basolateral Well * Vol. Basolateral)] / (Initial Conc. in Apical Well * Vol. Apical) * 100
-
Mitigation Strategies:
-
Use low-adhesion polypropylene plates for sample collection.
-
Adding a small percentage of BSA to the basolateral chamber can sometimes reduce non-specific binding.[3]
-
Minimize incubation times where possible without compromising the assay's sensitivity.
-
-
Data Presentation
Quantitative data from in vitro permeability assays should be summarized for clear comparison. Below is a template table for organizing your results for this compound and control compounds.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery | Permeability Classification |
| This compound | A to B | [Your Data] | \multirow{2}{}{[Calculate]} | [Your Data] | \multirow{2}{}{[Interpret]} |
| B to A | [Your Data] | [Your Data] | |||
| Propranolol | A to B | [Your Data] | \multirow{2}{}{[Calculate]} | [Your Data] | \multirow{2}{}{High} |
| (High Permeability Control) | B to A | [Your Data] | [Your Data] | ||
| Atenolol | A to B | [Your Data] | \multirow{2}{}{[Calculate]} | [Your Data] | \multirow{2}{}{Low} |
| (Low Permeability Control) | B to A | [Your Data] | [Your Data] |
Permeability Classification Guidelines:
-
High Permeability: Papp (A to B) ≥ 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A to B) < 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A to B) ≤ 1 x 10⁻⁶ cm/s
Experimental Protocols
Detailed methodologies for key in vitro permeability assays are provided below.
Caco-2 Bidirectional Permeability Assay
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be >200 Ω·cm².
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-B transport: Add the dosing solution containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation:
-
Coat the filter of a donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
-
Assay Procedure:
-
Fill the wells of an acceptor plate with buffer.
-
Add the dosing solution of this compound to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using a relevant equation based on the assay conditions.
-
Visualizations
ROCK2 Signaling Pathway
Caption: The ROCK2 signaling pathway and the inhibitory action of this compound.
In Vitro Permeability Assay Workflow
Caption: A generalized workflow for conducting an in vitro cell permeability assay.
Troubleshooting Logic for Low Permeability
Caption: A decision tree for troubleshooting low apparent permeability (Papp) results.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rock2-IN-6 and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective ROCK2 inhibitor, Rock2-IN-6, in fluorescence-based assays.
I. Troubleshooting Guide: Interference with Fluorescence Assays
Fluorescence-based assays are powerful tools, but small molecule compounds like this compound can sometimes interfere with the fluorescent signal, leading to inaccurate results. This guide will help you identify and mitigate potential interference.
The two primary modes of interference are autofluorescence (the compound itself emits light) and fluorescence quenching (the compound reduces the signal from your fluorescent probe).
dot
Technical Support Center: In Vivo Studies with Rock2-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using the selective ROCK2 inhibitor, Rock2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] ROCK2 is a serine/threonine kinase that plays a crucial role in regulating various cellular functions, including actin cytoskeleton organization, cell adhesion, motility, and proliferation.[2] By selectively inhibiting ROCK2, this compound can be used to study its role in various diseases, including autoimmune disorders and inflammation.[1]
Q2: What are the key signaling pathways regulated by ROCK2?
A2: The ROCK2 signaling pathway is a downstream effector of the small GTPase RhoA. Upon activation, ROCK2 phosphorylates several downstream substrates to modulate cellular processes. Key pathways include the regulation of myosin light chain (MLC) phosphorylation to control smooth muscle contraction and cell motility, and the phosphorylation of STAT3, which is involved in the secretion of pro-inflammatory cytokines like IL-17 and IL-21.
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Q3: What are the common sources of variability in in vivo studies?
A3: Variability in in vivo studies can arise from three main sources:
-
Experimenter-induced variability: This includes inconsistencies in procedures like injection technique, dosing, and measurements.
-
Inherent animal variability: Differences in genetic background, age, sex, and body weight of the animals can contribute to varied responses.
-
Environmental factors: Variations in housing conditions, diet, and handling can induce stress and affect experimental outcomes.
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound hydrochloride in DMSO is high (125 mg/mL).[1] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle. Common vehicles for oral administration of similar selective ROCK2 inhibitors include methylcellulose (e.g., 0.4%).[3] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. Always prepare fresh dosing solutions and ensure complete dissolution.
Q5: What are the potential off-target effects of ROCK2 inhibitors?
A5: While this compound is a selective ROCK2 inhibitor, high concentrations may lead to off-target effects, including the inhibition of ROCK1. Non-selective inhibition of both ROCK isoforms can lead to side effects such as hypotension.[4] It is therefore recommended to perform dose-response studies to determine the optimal therapeutic window with minimal side effects.
Troubleshooting Guides
Issue 1: High Variability in Experimental Readouts
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate calculation of dose based on the most recent animal body weights.- Use calibrated equipment for dosing.- Standardize the time of day for administration. |
| Improper Formulation | - Confirm complete dissolution of this compound in the vehicle. Sonication may be required.[5]- Prepare fresh dosing solutions for each experiment to ensure stability.- Evaluate the tolerability of the vehicle in a pilot study. |
| Animal Stress | - Acclimatize animals to the experimental procedures and handling.- Maintain consistent housing conditions (temperature, light cycle, noise). |
| Biological Variation | - Use age- and sex-matched animals from a reputable supplier.- Increase sample size to improve statistical power.- Randomize animals into treatment groups. |
Issue 2: Lack of Expected Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | - Perform a dose-response study to determine the effective dose of this compound in your specific model. Doses for other selective ROCK2 inhibitors in mice have ranged from 30 to 200 mg/kg via oral gavage.[6][7] |
| Poor Bioavailability | - Consider the route of administration. Oral gavage is common for similar compounds.[3][7]- Assess the pharmacokinetic profile of this compound in your animal model if possible. |
| Incorrect Timing of Administration | - Optimize the dosing schedule based on the disease model and the expected mechanism of action. For therapeutic effects in established disease models, administration is initiated after disease induction.[7] |
| Compound Instability | - Store the stock solution of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1]- Avoid repeated freeze-thaw cycles.[1] |
Issue 3: Adverse Effects or Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Dose | - Reduce the dose of this compound. Higher doses of some ROCK2 inhibitors (e.g., 300 mg/kg of KD025) have been associated with adverse effects.[6]- Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). |
| Vehicle Toxicity | - Ensure the concentration of DMSO in the final dosing solution is minimal and well-tolerated.- Run a vehicle-only control group to assess any effects of the vehicle itself. |
| Off-Target Effects | - Confirm the selectivity of the observed effects by measuring downstream targets of ROCK2 (e.g., pSTAT3, pCofilin) in your target tissue.[7]- If hypotension is observed, it may indicate inhibition of ROCK1. |
Quantitative Data from In Vivo Studies with Selective ROCK2 Inhibitors
Note: The following data is from studies using other selective ROCK2 inhibitors (KD025/Belumosudil and GV101) and should be used as a reference for designing experiments with this compound.
Table 1: Example Dosing and Efficacy of Selective ROCK2 Inhibitors in Murine Fibrosis Models
| Compound | Disease Model | Dose and Administration | Key Findings | Reference |
| KD025 | Thioacetamide-induced liver fibrosis | 100 mg/kg, daily oral gavage | Attenuated liver fibrosis and promoted regression. | [3] |
| GV101 | Thioacetamide-induced liver fibrosis | 30, 100, 150 mg/kg, oral gavage | Significantly reduced collagen levels in the liver. | [7] |
| KD025 | Focal cerebral ischemia | 100-200 mg/kg, every 12h | Reduced infarct volume. | [6] |
Table 2: Example Pharmacokinetic Parameters of a Selective ROCK2 Inhibitor (KD025) in Mice
| Parameter | Value |
| Tmax (Time to maximum concentration) | 0.5 h |
| Cmax (Maximum concentration) | 15.1 µg/mL |
| T½ (Half-life) | 1.9 h |
| AUC (Area under the curve) | 35.1 µg*h/mL |
| Data from oral administration of 100 mg/kg KD025. |
Experimental Protocols
General Protocol for Oral Gavage Administration of a ROCK2 Inhibitor in Mice
This protocol is adapted from studies using the selective ROCK2 inhibitor KD025.[3]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Vehicle (e.g., 0.4% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final dose of 100 mg/kg in a 25g mouse with a dosing volume of 100 µL, calculate the required concentration.
-
On the day of dosing, dilute the stock solution in the vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%).
-
Vortex and sonicate the solution to ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly administer the calculated volume of the solution.
-
Monitor the animal for any signs of distress after administration.
-
Caption: A typical experimental workflow for an in vivo study using this compound.
Caption: A logical workflow for troubleshooting sources of variability in in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redxpharma.com [redxpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Rock2-IN-6 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of the selective ROCK2 inhibitor, Rock2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C, sealed from moisture. While it is typically shipped at room temperature, long-term storage at 4°C is recommended to ensure its stability.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always use a fresh or properly stored aliquot for your experiments to ensure accurate results.
Q3: Can I store my diluted this compound working solution?
A3: It is best practice to prepare fresh working solutions from your stock solution for each experiment. The stability of highly diluted solutions in aqueous buffers can be limited, and storing them may lead to degradation and inaccurate experimental outcomes.
Q4: What is the appearance of solid this compound?
A4: The hydrochloride salt of this compound is a solid that can range in color from light yellow to yellow.[1]
Troubleshooting Guide: Degradation and Stability Issues
This guide addresses potential issues you might encounter related to the degradation of this compound during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity in my assay. | Degradation of this compound stock solution. | - Ensure stock solutions have been stored correctly at -80°C or -20°C and are within the recommended shelf life (6 months at -80°C, 1 month at -20°C).- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare a fresh stock solution from solid material. |
| Degradation of working solution. | - Prepare fresh working solutions for each experiment. Do not store diluted solutions in aqueous buffers for extended periods. | |
| Hydrolysis of the amide bond. | - If your experimental conditions involve prolonged incubation in highly acidic or basic aqueous solutions, consider the possibility of amide bond hydrolysis. Minimize exposure to extreme pH if possible. | |
| Inconsistent results between experiments. | Inconsistent concentration of active this compound. | - Use a consistent and validated method for preparing stock and working solutions.- Ensure complete dissolution of the solid compound when preparing the stock solution. Gentle warming or sonication may be necessary for some solvents.- Verify the accuracy of your pipetting and dilution steps. |
| Photodegradation. | - Protect stock and working solutions from direct light, especially if exposed for extended periods. Store solutions in amber vials or tubes wrapped in foil. | |
| Precipitation of the compound in my assay. | Low solubility in the final assay buffer. | - Check the final concentration of the solvent (e.g., DMSO) in your assay. High concentrations of organic solvents can be toxic to cells and may affect your results.- Ensure the final concentration of this compound does not exceed its solubility limit in the assay buffer. You may need to optimize the buffer composition or lower the inhibitor concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Hydrochloride Salt) | 4°C | Not specified, but long-term is implied | Sealed from moisture.[1] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and understanding the compound's intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a UV detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or DMSO).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
For the solid form, place a known amount of this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
For the solution form, incubate an aliquot of the stock solution at a high temperature.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber) for a defined period.
-
Keep a control sample wrapped in foil to protect it from light.
-
-
HPLC Analysis:
-
Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
Visualizations
Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
References
Technical Support Center: Off-Target Kinase Profiling of Rock2-IN-6
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target kinase profile of Rock2-IN-6. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of expected data presentation.
Frequently Asked Questions (FAQs)
Q1: Why is off-target kinase profiling of this compound important?
A1: Off-target kinase profiling is crucial for several reasons. Kinase inhibitors often interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[1] Identifying the off-target interactions of this compound is essential to understand its full mechanism of action, predict potential side effects, and interpret experimental results accurately.[1][2] Uncharacterized off-target effects can lead to misinterpretation of phenotypic data.
Q2: What are the common methods for off-target kinase profiling?
A2: Several methods are widely used for kinase inhibitor profiling. These include:
-
Biochemical Assays: These assays directly measure the enzymatic activity of a panel of purified kinases in the presence of the inhibitor.[2][3][4] Examples include radiometric assays (e.g., Flashplate) and non-radiometric assays (e.g., Caliper mobility shift assay).[2][5]
-
Competitive Binding Assays: These assays, such as Eurofins Discovery's KINOMEscan™, measure the ability of an inhibitor to compete with a labeled ligand for binding to a large panel of kinases.[6][7] This method provides dissociation constants (Kd) as a measure of binding affinity.
-
Cell-Based Assays: These assays assess the inhibitor's effect on signaling pathways within a cellular context.[3][8] This can provide a more physiologically relevant understanding of the inhibitor's selectivity.
Q3: What kind of data should I expect from an off-target kinase profiling experiment?
A3: The output typically includes a list of kinases that interact with your inhibitor, along with a quantitative measure of the interaction. For biochemical assays, this is often an IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase's activity).[3] For binding assays, a dissociation constant (Kd) or percent of control (%Ctrl) is provided. This data is usually presented in a table and can be visualized as a "tree spot" diagram, mapping the hits onto the human kinome.
Q4: How do I interpret the selectivity of this compound from the profiling data?
A4: Selectivity is assessed by comparing the potency of the inhibitor against its intended target (ROCK2) versus its off-targets. A common metric is the selectivity index, which is the ratio of the IC50 or Kd value for an off-target kinase to that of the primary target.[3] A higher selectivity index indicates greater selectivity for the intended target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in a biochemical assay | - Non-specific binding of reagents.- Autophosphorylation of the kinase.[9]- Contaminated reagents. | - Optimize blocking and washing steps.- Run a control reaction without the substrate to measure autophosphorylation.- Use fresh, high-quality reagents. |
| Inconsistent IC50 values between experiments | - Variability in enzyme concentration or activity.- Inconsistent incubation times or temperatures.- Pipetting errors.- Different ATP concentrations used in the assay.[6] | - Use a consistent source and concentration of active enzyme.- Standardize all experimental parameters.- Use calibrated pipettes and proper technique.- Maintain a consistent ATP concentration, ideally close to the Km for each kinase.[6] |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability of the inhibitor.- The inhibitor is a substrate for efflux pumps.- The kinase is not in an active conformation in the cell.- High intracellular ATP concentration competing with the inhibitor.[6] | - Perform cell permeability assays.- Use efflux pump inhibitors in control experiments.- Confirm target engagement in cells using techniques like Western blotting for downstream substrate phosphorylation.[8]- Consider the high physiological ATP concentration when interpreting results. |
| Unexpected off-target hits | - The inhibitor may genuinely interact with these kinases.- The inhibitor concentration used in the screen was too high. | - Validate the hits using orthogonal assays (e.g., a different assay format or a cell-based assay).- Determine the IC50 or Kd for the off-target hits to assess the potency of the interaction. |
Data Presentation
Quantitative data from off-target kinase profiling should be summarized in a clear and structured table. While specific experimental data for this compound is not publicly available, the following table provides a template with example data for a hypothetical ROCK2 inhibitor, "Compound X," to illustrate the expected format.
Table 1: Off-Target Kinase Profile of Compound X
| Kinase | Assay Type | IC50 / Kd (nM) | Selectivity Index (vs. ROCK2) |
| ROCK2 | Biochemical | 10 | 1 |
| ROCK1 | Biochemical | 50 | 5 |
| PKA | Biochemical | >10,000 | >1,000 |
| Aurora A | Biochemical | 800 | 80 |
| SRC | KINOMEscan | 1,200 | 120 |
| LCK | KINOMEscan | >10,000 | >1,000 |
| ... (additional kinases) | ... | ... | ... |
Experimental Protocols
Below are detailed methodologies for two common off-target kinase profiling experiments.
Protocol 1: In Vitro Biochemical Kinase Profiling (Mobility Shift Assay)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a panel of kinases.
1. Reagent Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%). c. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
2. Assay Procedure: a. Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate. b. Add the specific kinase to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP. d. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay. e. Stop the reaction by adding a stop solution containing EDTA.
3. Data Acquisition and Analysis: a. The plate is read on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to unphosphorylated substrate. b. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. c. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: KINOMEscan™ Competitive Binding Assay
This protocol describes a high-throughput affinity binding assay.
1. Principle: The assay is based on the competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured.
2. Assay Procedure: a. A diverse panel of human kinases is individually expressed as fusions with a DNA tag. b. The kinases are incubated with the immobilized ligand and a single concentration of this compound (e.g., 1 µM or 10 µM). c. After an equilibration period, the unbound kinase is washed away. d. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
3. Data Analysis: a. The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor (DMSO vehicle). b. A lower %Ctrl value indicates a stronger interaction between the inhibitor and the kinase. c. For hits identified in the primary screen, a Kd can be determined by running the assay with a range of inhibitor concentrations.
Visualizations
Signaling Pathway
Caption: Simplified ROCK2 signaling pathway.
Experimental Workflow
Caption: General workflow for off-target kinase profiling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with Rock2-IN-6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to vehicle effects when using the selective ROCK2 inhibitor, Rock2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] Its mechanism of action is to bind to the ATP-binding site of ROCK2, preventing the phosphorylation of its downstream substrates.[3] This inhibition modulates cellular processes such as actin cytoskeleton organization, cell contraction, and migration.[3]
Q2: Why is it crucial to control for vehicle effects in my experiments with this compound?
The vehicle, the solvent used to dissolve this compound, can have its own biological effects, independent of the inhibitor. These effects can confound experimental results, leading to misinterpretation of the inhibitor's true activity. Therefore, a vehicle control group (cells or animals treated with the vehicle alone) is essential to distinguish the effects of this compound from those of the solvent.[4]
Q3: What is a suitable in vitro vehicle for this compound?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 125 mg/mL (239.49 mM).[5] For most in vitro cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[6]
Q4: Can I use DMSO as a vehicle for in vivo studies with this compound?
While DMSO is a common solvent for in vitro work, its use in vivo should be approached with caution due to potential toxicity at higher concentrations.[7][8] For oral gavage in animal studies, alternative vehicles are often preferred.
Q5: What are recommended in vivo vehicles for this compound or similar kinase inhibitors?
Commonly used vehicles for oral administration of kinase inhibitors in animal models include:
-
Aqueous solution of methylcellulose (MC): A 0.5% to 2% solution of MC in water is a widely used, well-tolerated vehicle for suspending compounds for oral gavage.[9][10]
-
Polyethylene glycol (PEG): PEG, often in combination with other excipients, can be used to improve the solubility of poorly water-soluble compounds.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
The choice of vehicle will depend on the specific formulation of this compound and the experimental requirements. It is always recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
Troubleshooting Guides
In Vitro Experiments
Problem 1: High background signal or unexpected effects in my vehicle control group.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high, causing off-target effects or cytotoxicity. Even low concentrations of DMSO can have heterogeneous effects on signaling pathways.[11]
-
Troubleshooting Steps:
-
Reduce Vehicle Concentration: Titrate the concentration of your vehicle to the lowest possible level that maintains the solubility of this compound. Aim for a final in-well concentration of DMSO at or below 0.1% if possible.
-
Perform Vehicle-Only Dose-Response: Conduct a dose-response experiment with the vehicle alone to determine the concentration at which it begins to exert biological effects in your specific cell type and assay.
-
Switch Vehicle: If reducing the concentration is not feasible, consider alternative solvents that may be less disruptive to your cellular model, although this may require re-evaluating the solubility of this compound.
-
Problem 2: Precipitation of this compound in the culture medium.
-
Possible Cause: The solubility of this compound is exceeded when the stock solution is diluted into the aqueous culture medium.
-
Troubleshooting Steps:
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the medium with gentle vortexing or mixing to ensure rapid and even dispersion. Avoid adding a large volume of stock solution to a small volume of medium.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. Do not store diluted solutions for extended periods, as precipitation can occur over time.
-
Consider a Different Formulation: For long-term experiments, you might explore the use of solubility enhancers, such as cyclodextrins, in your culture medium, but be aware that these can also have their own cellular effects.[6][8]
-
In Vivo Experiments
Problem 3: Adverse effects (e.g., weight loss, lethargy) in the vehicle control animal group.
-
Possible Cause: The chosen vehicle or the gavage procedure itself is causing stress or toxicity to the animals.
-
Troubleshooting Steps:
-
Assess Vehicle Tolerability: Conduct a pilot study with the vehicle alone, administering it at the same volume and frequency as planned for the main experiment. Monitor the animals closely for any adverse effects.
-
Refine Gavage Technique: Ensure that the oral gavage procedure is performed by trained personnel to minimize stress and the risk of injury to the animals.
-
Change Vehicle: If the vehicle is found to be poorly tolerated, consider switching to an alternative, such as a different percentage of methylcellulose or a different solubilizing agent.
-
Problem 4: Inconsistent or unexpected results that may be attributable to the vehicle.
-
Possible Cause: The vehicle may be interacting with the compound or affecting its pharmacokinetic properties. Some vehicles can influence physiological parameters.
-
Troubleshooting Steps:
-
Thorough Literature Review: Investigate the known effects of your chosen vehicle in the context of your animal model and the biological pathway you are studying.
-
Comprehensive Baseline Data: Collect baseline data for all relevant parameters in untreated animals and compare them to the vehicle-treated group to identify any vehicle-induced changes.
-
Pharmacokinetic (PK) Analysis: If resources permit, a pilot PK study can help determine if the vehicle is affecting the absorption, distribution, metabolism, or excretion of this compound.
-
Data on Vehicle Effects
The following tables summarize potential effects of common vehicles. It is critical to empirically determine these effects in your specific experimental system.
Table 1: In Vitro Vehicle (DMSO) Effects on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Assay | Observed Effect | Reference |
| Retinal Neuronal Cells | >1% (v/v) | 24 hours | MTT, TUNEL | Increased apoptosis and reduced cell viability. | [8] |
| Various Cancer Cell Lines | 0.0008% - 0.004% (v/v) | 24-72 hours | RPPA | Heterogeneous effects on targetable signaling proteins. | [11] |
| Human Blood Monocytes | Not specified | Not specified | Cytokine Assay | Represses inflammatory cytokine production. | [12] |
Table 2: In Vivo Vehicle Tolerability in Rodents (Oral Gavage)
| Vehicle | Species | Dose | Duration | Observed Effects | Reference |
| 0.5% Methylcellulose | Mouse | 10 mL/kg | 7 trials (twice daily) | Generally well-tolerated. | [9] |
| 2% Carboxymethylcellulose | Rat | 1 mL/100g body weight | Long-term (up to 60 days) | Suitable for long-term reproductive studies. | |
| Polyethylene Glycol 400 | Rat | Up to 1,250 mg/kg/day | 2 weeks | No-observed-effect level (NOEL). | |
| Hydroxypropyl-β-cyclodextrin | Rat | Up to 1,000 mg/kg/day | 2 weeks | No-observed-effect level (NOEL). | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Vehicle Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of a vehicle on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium. The concentration range should span from the intended final concentration in your experiments to several-fold higher.
-
Treatment: Replace the old medium with the medium containing the different concentrations of the vehicle. Include a "medium-only" control (no cells) and an "untreated cells" control (cells with fresh medium without the vehicle).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[4][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[4][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the medium-only control.
Protocol 2: In Vitro Assessment of Vehicle-Induced Apoptosis using Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis, in response to vehicle treatment.
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of the vehicle as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After the incubation period, lyse the cells to release their contents, including caspases.
-
Caspase-3 Substrate Addition: Add a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.[15][16]
-
Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate.
-
Signal Detection: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in vehicle-treated cells to that in untreated control cells. An increase in signal indicates apoptosis induction.
Visualizations
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound with appropriate vehicle controls.
References
- 1. Enhanced Cellular Cryopreservation by Biopolymer-Associated Suppression of RhoA/ROCK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylcellulose improves dissociation quality of adult human primary cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brimr.org [brimr.org]
- 5. colourcontrast.cc [colourcontrast.cc]
- 6. mdpi.com [mdpi.com]
- 7. Effect of polyethylene glycol on the kinetic behaviour of pyruvate kinase and other potentially regulatory liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HETEROGENEOUS IMPACT OF ROCK2 ON CAROTID AND CEREBROVASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. graphviz.org [graphviz.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Managing Rock2-IN-6 Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing the selective ROCK2 inhibitor, Rock2-IN-6, maintaining its solubility in aqueous culture media is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme in various cellular processes.[1] Due to its hydrophobic nature, this compound has low aqueous solubility, which can lead to precipitation when added to cell culture media. This precipitation can reduce the effective concentration of the inhibitor in your experiment, leading to inaccurate and inconsistent results.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is highly soluble in DMSO, with a reported solubility of 125 mg/mL (239.49 mM) with the aid of ultrasonication and warming to 60°C.[2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell type.
Q4: How should I prepare my working solution of this compound to minimize precipitation?
A4: The best practice is to perform a serial dilution of your high-concentration DMSO stock solution into your aqueous culture medium. This gradual dilution helps to prevent the compound from crashing out of solution. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium.
Troubleshooting Guide
Issue: I observed a precipitate in my culture medium after adding this compound.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in your culture medium may be too high, affecting the solubility of this compound.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1%. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution into your culture medium.
-
-
Temperature Shock: Rapid changes in temperature when diluting the DMSO stock into the culture medium can cause precipitation.
-
Solution: Allow both the this compound DMSO stock solution and the culture medium to equilibrate to room temperature before mixing.
-
-
pH of the Culture Medium: The pH of your culture medium can influence the solubility of this compound.
-
Solution: Ensure your culture medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4). Verify the pH after all supplements have been added.
-
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other sera can interact with hydrophobic compounds, potentially leading to precipitation or a decrease in the free concentration of the inhibitor.
-
Solution: If you suspect serum-related precipitation, consider reducing the serum concentration if your experimental design allows. Alternatively, you can prepare the this compound solution in a serum-free medium first and then add it to your serum-containing medium. Performing a serum protein binding assay can help quantify the extent of this interaction.
-
-
High Concentration of this compound: The desired final concentration of this compound may exceed its solubility limit in the aqueous culture medium.
-
Solution: Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test. If the required concentration is too high, consider alternative formulation strategies, such as the use of solubilizing agents, though their effects on your experimental system must be carefully validated.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into culture medium to minimize precipitation.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound hydrochloride powder needed to prepare a 10 mM stock solution in a desired volume of DMSO. (Molecular Weight of this compound hydrochloride is 521.95 g/mol ).
-
Aseptically add the calculated amount of powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of the 10 mM stock in sterile DMSO.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, add the this compound DMSO stock solution to the pre-warmed medium while gently vortexing. Crucially, the final DMSO concentration should not exceed 0.1% (v/v).
-
For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the 10 mM stock to 9.99 mL of culture medium. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your experiment immediately.
-
Protocol 2: Visual Assay for this compound Precipitation in Culture Medium
This simple protocol helps to visually assess the solubility of this compound in your specific cell culture medium at different concentrations.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (with all supplements, including serum)
-
Sterile clear multi-well plate (e.g., 96-well plate)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in your complete culture medium in the wells of a clear multi-well plate. Include a vehicle control well containing only the highest concentration of DMSO that will be used.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1, 4, 24 hours).
-
At each time point, visually inspect the wells for any signs of precipitation (cloudiness, visible particles).
-
For a more detailed examination, observe the wells under a microscope at low and high magnification to detect any crystalline structures or amorphous precipitates.
-
Record the highest concentration of this compound that remains in solution without any visible precipitation. This will be your empirical maximum working concentration for that specific medium.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (239.49 mM) | Requires ultrasonication and warming to 60°C.[2] |
| Aqueous Media | Low | Prone to precipitation. |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Highly recommended for most cell lines to minimize cytotoxicity. |
| 0.1% - 0.5% | May be tolerated by some robust cell lines, but a vehicle control is essential. |
| > 0.5% | Generally not recommended due to a high risk of cytotoxicity. |
Visualizations
Caption: Simplified ROCK2 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Ensuring Complete ROCK2 Inhibition with Rock2-IN-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rock2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the kinase activity of ROCK2.[1] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal organization, cell adhesion, migration, and smooth muscle contraction.[2] It is a downstream effector of the small GTPase RhoA. Upon activation by RhoA, ROCK2 phosphorylates several substrates, including Myosin Phosphatase Target subunit 1 (MYPT1), leading to the inhibition of myosin light chain phosphatase and an increase in actomyosin contractility.[3] this compound exerts its inhibitory effect by competing with ATP for binding to the ROCK2 kinase domain, thereby preventing the phosphorylation of its downstream targets.
Q2: How does the selectivity of this compound for ROCK2 compare to ROCK1?
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being addressed. As a starting point for cell-based assays, a concentration range of 100 nM to 1 µM is often a reasonable starting point for selective ROCK2 inhibitors. For instance, studies with the selective ROCK2 inhibitor KD025 have used concentrations up to 10 µM in cell culture.[5] It is highly recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired biological effect while minimizing potential off-target effects.
Q4: How can I confirm that this compound is effectively inhibiting ROCK2 in my cells?
The most common method to verify ROCK2 inhibition in a cellular context is to assess the phosphorylation status of its direct downstream substrate, MYPT1, at Threonine 696 (p-MYPT1 Thr696).[8][9] Inhibition of ROCK2 will lead to a decrease in the levels of p-MYPT1 (Thr696). This can be readily measured by Western blotting using a phospho-specific antibody. A detailed protocol for this validation is provided in the "Experimental Protocols" section below.
Q5: What are the potential off-target effects of ROCK2 inhibition?
While this compound is designed to be a selective inhibitor, high concentrations or prolonged exposure may lead to off-target effects. Systemic inhibition of ROCK1, for example, has been associated with side effects like decreased blood pressure.[10] It is important to use the lowest effective concentration of this compound and to include appropriate controls in your experiments. Comparing the effects of this compound to a non-selective ROCK inhibitor (like Y-27632) or using siRNA-mediated knockdown of ROCK2 can help to confirm that the observed phenotype is specifically due to ROCK2 inhibition.
Data Presentation
Table 1: Comparative IC50 Values of Selective ROCK2 Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference(s) |
| This compound | Not Publicly Available | Not Publicly Available | Stated as "Selective" | [1] |
| Belumosudil (KD025) | ~24,000 | ~60 - 105 | >100-fold | [4][5] |
| GV101 | >10,000 | ~10 | >1000-fold | [6][7] |
| DC24 | 6,354 | 124 | ~51-fold | [10] |
| RKI-1447 | 14.5 | 6.2 | ~2.3-fold | [4] |
| GSK429286A | 14 | 63 | ~0.2-fold (ROCK1 selective) | [4] |
Note: IC50 values can vary depending on the assay conditions. Data for this compound should be obtained from the supplier.
Experimental Protocols
Protocol 1: Validating ROCK2 Inhibition via Western Blot for Phospho-MYPT1 (Thr696)
This protocol outlines the steps to assess the efficacy of this compound by measuring the phosphorylation of a key downstream target of ROCK2.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696)
-
Rabbit or mouse anti-total MYPT1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total MYPT1 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. A decrease in the ratio of p-MYPT1 to total MYPT1 with increasing concentrations of this compound indicates successful inhibition of ROCK2.
Mandatory Visualizations
Diagram 1: ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of this compound.
Diagram 2: Troubleshooting Workflow for Incomplete ROCK2 Inhibition
Caption: A logical workflow for troubleshooting incomplete ROCK2 inhibition in cellular assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or incomplete inhibition of ROCK2 activity (e.g., no change in p-MYPT1 levels) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. Insufficient incubation time: The inhibitor may not have had enough time to exert its effect. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. 4. High ROCK2 expression: The target cells may have very high endogenous levels of ROCK2, requiring a higher inhibitor concentration. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time. 3. Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C as recommended by the supplier. 4. Verify ROCK2 expression levels in your cell line by Western blot or qPCR. |
| High background or non-specific bands in Western blot for p-MYPT1 | 1. Poor antibody quality: The primary or secondary antibody may have low specificity. 2. Inadequate blocking: The membrane may not have been sufficiently blocked. 3. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | 1. Use a well-validated antibody for p-MYPT1 (Thr696) from a reputable supplier. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Observed phenotype is not consistent with known ROCK2 functions | 1. Off-target effects: At high concentrations, this compound may inhibit other kinases. 2. Cell-type specific responses: The role of ROCK2 can be context-dependent. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Confirm the phenotype using at least one other method, such as siRNA-mediated knockdown of ROCK2 or a different selective ROCK2 inhibitor. 3. Consult the literature for the known functions of ROCK2 in your specific cell type or biological system. |
| Difficulty dissolving this compound | Low solubility in aqueous solutions: Like many small molecule inhibitors, this compound may have limited solubility in aqueous buffers. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting into your final aqueous buffer or cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.1%) and does not affect cell viability. 3. Briefly vortex or sonicate if necessary to ensure complete dissolution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ROCK2 Inhibitors in Fibrosis Models: KD025 (Belumosudil) vs. Rock2-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective ROCK2 inhibitors, KD025 (Belumosudil) and Rock2-IN-6, in the context of preclinical fibrosis models. While extensive data is available for KD025, demonstrating its anti-fibrotic potential across various models, there is a notable lack of published experimental data for this compound in the specific context of fibrosis. This guide will present the available information on KD025 and offer a theoretical comparison for this compound based on their shared mechanism of action.
Introduction to ROCK2 Inhibition in Fibrosis
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes integral to the development of fibrosis.[1] These include regulation of the actin cytoskeleton, cell adhesion, migration, and proliferation. Dysregulation of ROCK2 activity is implicated in a wide range of diseases, including those with inflammatory and fibrotic components.[2] The ROCK2 signaling pathway is activated by various pro-fibrotic stimuli such as transforming growth factor-beta (TGF-β), lysophosphatidic acid (LPA), and thrombin.[3] Activation of ROCK2 leads to a cascade of downstream events that promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins like collagen, a hallmark of fibrosis.[2] Consequently, selective inhibition of ROCK2 has emerged as a promising therapeutic strategy for a variety of fibrotic diseases.[4][5]
KD025 (Belumosudil): A Clinically Investigated ROCK2 Inhibitor
KD025, also known as Belumosudil, is a potent and selective ROCK2 inhibitor that has undergone extensive preclinical and clinical investigation. It demonstrates approximately 200-fold higher affinity for ROCK2 over ROCK1 and shows no significant activity against a panel of over 300 other kinases.
Mechanism of Action of KD025 in Fibrosis
KD025 exerts its anti-fibrotic effects through a multi-faceted mechanism:
-
Inhibition of Myofibroblast Differentiation: By blocking ROCK2, KD025 prevents the downstream signaling that drives the transformation of fibroblasts into contractile, collagen-producing myofibroblasts.[2] This is a critical step in halting the progression of fibrosis.
-
Modulation of Inflammatory Responses: KD025 has been shown to rebalance the immune response by downregulating pro-inflammatory Th17 cells and promoting the function of anti-inflammatory regulatory T cells (Tregs).[2] This immunomodulatory effect helps to quell the chronic inflammation that often drives fibrotic processes.
-
Reduction of Pro-fibrotic Gene Expression: KD025 treatment leads to a decrease in the expression of key pro-fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[2]
The signaling pathway downstream of pro-fibrotic stimuli and the points of intervention by ROCK2 inhibitors are illustrated below.
Caption: ROCK2 signaling pathway in fibrosis and the inhibitory action of KD025 and this compound.
Preclinical Efficacy of KD025 in Fibrosis Models
KD025 has demonstrated significant anti-fibrotic efficacy in a variety of preclinical animal models:
-
Pulmonary Fibrosis: In the bleomycin-induced mouse model of pulmonary fibrosis, KD025 has been shown to reduce collagen deposition and improve lung function.
-
Liver Fibrosis: In a thioacetamide-induced liver fibrosis model, both prophylactic and therapeutic administration of KD025 effectively attenuated fibrosis and promoted its regression.[6]
-
Renal Fibrosis: In a unilateral ureteral obstruction (UUO) model of renal fibrosis, KD025 treatment significantly alleviated fibrosis and reduced the expression of fibrotic genes.
-
Skin Fibrosis: KD025 has also shown efficacy in reducing skin fibrosis in models of scleroderma.
The following table summarizes key quantitative data from a representative preclinical study of KD025 in a liver fibrosis model.
| Parameter | Model | Treatment Group | Result | Reference |
| Collagen Deposition | Thioacetamide-induced liver fibrosis (mouse) | KD025 (100 mg/kg/day) | Significantly reduced compared to vehicle control | [6] |
| α-SMA Expression | Thioacetamide-induced liver fibrosis (mouse) | KD025 (100 mg/kg/day) | Significantly reduced compared to vehicle control | |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Thioacetamide-induced liver fibrosis (mouse) | KD025 (100 mg/kg/day) | Significantly reduced compared to vehicle control | [6] |
This compound: A Research Tool with Unexplored Anti-Fibrotic Potential
This compound is described as a selective ROCK2 inhibitor available for research purposes. However, a comprehensive search of the scientific literature reveals a lack of published studies investigating its efficacy in any preclinical model of fibrosis.
Mechanism of Action and Theoretical Comparison
As a selective ROCK2 inhibitor, the mechanism of action of this compound is presumed to be similar to that of KD025, involving the inhibition of the ROCK2 enzyme and the subsequent downstream signaling pathways that drive fibrosis.
Theoretical Efficacy in Fibrosis Models:
Based on the extensive evidence for the role of ROCK2 in fibrosis and the proven efficacy of other selective ROCK2 inhibitors like KD025, it is reasonable to hypothesize that this compound would also exhibit anti-fibrotic properties. In a fibrosis model, one would expect this compound to:
-
Reduce collagen deposition and overall fibrosis score.
-
Decrease the expression of α-SMA.
-
Attenuate the inflammatory response associated with fibrosis.
However, without direct experimental evidence, the potency, efficacy, and potential off-target effects of this compound in a biological system remain unknown. A direct head-to-head comparison with KD025 would be necessary to determine their relative therapeutic potential.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-fibrotic compounds in a preclinical setting.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents.
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin Administration: Mice are anesthetized, and a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
Inhibitor Treatment: Treatment with the ROCK2 inhibitor (e.g., KD025 or this compound) can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, typically 7-10 days post-bleomycin). The inhibitor is usually administered daily via oral gavage or other appropriate routes.
-
Endpoint Analysis: Animals are typically sacrificed at day 14 or 21 post-bleomycin instillation. Lungs are harvested for various analyses.
Quantitative and Qualitative Assessments of Fibrosis
1. Hydroxyproline Assay for Collagen Quantification
This assay measures the total collagen content in the lung tissue.
Protocol:
-
A portion of the lung tissue is hydrolyzed in 6N HCl at 110°C for 18-24 hours.
-
The hydrolysate is neutralized, and the hydroxyproline content is determined colorimetrically using a reaction with chloramine-T and Ehrlich's reagent.
-
The absorbance is measured at 550-560 nm, and the amount of hydroxyproline is calculated from a standard curve.
-
Collagen content is estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total collagen weight.
2. Western Blot for Fibrosis Markers
This technique is used to quantify the protein levels of key fibrosis markers.
Protocol:
-
Lung tissue lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against α-SMA, collagen I, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
3. Immunohistochemistry for α-SMA
This method is used to visualize and quantify the presence of myofibroblasts in the lung tissue.
Protocol:
-
Paraffin-embedded lung sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
The sections are blocked with a non-specific serum and then incubated with a primary antibody against α-SMA.
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is developed using a chromogen such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.
-
The α-SMA positive areas are visualized under a microscope and can be quantified using image analysis software.
Conclusion
KD025 (Belumosudil) is a well-characterized selective ROCK2 inhibitor with proven anti-fibrotic efficacy in multiple preclinical models. Its mechanism of action, involving the inhibition of myofibroblast differentiation and modulation of the immune response, makes it a compelling therapeutic candidate for fibrotic diseases. In contrast, while this compound is available as a research tool and is expected to share a similar mechanism of action, there is currently no published data to support its efficacy in fibrosis models. Therefore, for researchers and drug development professionals seeking a selective ROCK2 inhibitor with a robust preclinical data package for in vivo fibrosis studies, KD025 represents a more established and validated option. Future studies are warranted to investigate the potential anti-fibrotic effects of this compound and to enable a direct, data-driven comparison with other selective ROCK2 inhibitors.
References
- 1. Paving the ROCKy Path to Novel Antifibrotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redxpharma.com [redxpharma.com]
- 5. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating ROCK2 Inhibition: A Comparative Guide to Rock2-IN-6 and siROCK2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the realm of signal transduction research and drug development, specific and reliable target validation is paramount. Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a significant therapeutic target in a multitude of diseases, including autoimmune disorders, inflammation, cancer, and neurodegenerative conditions.[1][2][3] Consequently, the validation of cellular and physiological effects stemming from ROCK2 inhibition is a critical step. This guide provides a comprehensive comparison of two primary methodologies for ROCK2 validation: the use of a selective chemical inhibitor, Rock2-IN-6, and the application of small interfering RNA (siRNA) for ROCK2 gene knockdown (siROCK2).
This guide will objectively compare the performance of these two approaches, supported by experimental data, to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Tale of Two Techniques
This compound is a small molecule compound designed to selectively inhibit the kinase activity of the ROCK2 protein.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. This inhibition is rapid and reversible, offering temporal control over ROCK2 activity.
siROCK2 knockdown , on the other hand, operates at the genetic level.[4] It employs the cellular mechanism of RNA interference (RNAi) to degrade the messenger RNA (mRNA) of ROCK2.[4] This prevents the translation of the ROCK2 protein, leading to a reduction in its overall cellular levels. The effect of siRNA is transient, typically lasting for several days, and provides a high degree of specificity for the target gene.
Comparative Data: Small Molecule Inhibition vs. Genetic Knockdown
The following tables summarize quantitative data from studies that have employed both a ROCK inhibitor and siROCK2 to validate the role of ROCK2 in specific cellular processes. While direct comparative studies using this compound are limited in publicly available literature, data from studies using other well-characterized ROCK inhibitors, such as Y-27632 (a pan-ROCK inhibitor) and fasudil, in conjunction with siROCK2, provide valuable insights into the comparative efficacy of these approaches.
| Parameter | ROCK Inhibitor (Y-27632) | siROCK2 Knockdown | Cell Type | Reference |
| STAT3-mediated Transcription (Luciferase Activity) | Decreased | Decreased | Hepatocellular Carcinoma Cells | [1] |
| NF-κB Activity (Luciferase Activity) | Decreased | Decreased | Hepatocellular Carcinoma Cells | [1] |
| Cilia Incidence | Increased (with fasudil) | Increased | mIMCD3 cells | [4] |
| Cilia Length | Not specified | Increased by 34.7% | hTERT RPE-1 cells | [4] |
| Parameter | siROCK1 Knockdown | siROCK2 Knockdown | siROCK1 + siROCK2 Knockdown | Cell Type | Reference |
| α-SMA Expression (mRNA) | No significant decrease | No significant decrease | Significant reduction | Human Lung Fibroblasts | [5] |
| Collagen Expression (mRNA) | Significant reduction | No significant decrease | Significant reduction | Human Lung Fibroblasts | [5] |
Experimental Protocols
siROCK2 Knockdown and Validation
1. siRNA Transfection:
-
Cell Seeding: Plate cells (e.g., hepatocellular carcinoma cells, human lung fibroblasts) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute the desired amount of siROCK2 or non-targeting control siRNA into serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for each cell line and target.
2. Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the transfected cells and synthesize cDNA. Perform qRT-PCR using primers specific for ROCK2 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in ROCK2 mRNA levels. A reduction of 70-80% is generally considered a successful knockdown.[5]
-
Western Blotting: Lyse the transfected cells and quantify the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for ROCK2 and a loading control (e.g., β-actin or GAPDH) to confirm a reduction in ROCK2 protein levels.
ROCK Inhibitor Treatment
1. Inhibitor Preparation:
-
Prepare a stock solution of the ROCK inhibitor (e.g., this compound, Y-27632) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in cell culture medium immediately before use.
2. Cell Treatment:
-
Replace the existing culture medium with the medium containing the ROCK inhibitor or a vehicle control (e.g., DMSO).
-
The optimal concentration and treatment duration will vary depending on the cell type and the specific inhibitor and should be determined through dose-response and time-course experiments.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: The ROCK2 signaling pathway and points of intervention.
Caption: A comparative workflow for this compound and siROCK2 experiments.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siROCK2 knockdown are powerful tools for validating the cellular functions of ROCK2. The choice between them depends on the specific experimental goals.
-
This compound and other small molecule inhibitors are ideal for experiments requiring temporal control and for studying the acute effects of ROCK2 inhibition. Their reversibility allows for the examination of signaling dynamics.
-
siROCK2 knockdown offers a high degree of specificity for the ROCK2 isoform and is the gold standard for confirming that the observed phenotype is a direct result of the loss of ROCK2 function. It is particularly useful for longer-term studies and for dissecting the roles of different ROCK isoforms.
For robust and comprehensive validation, a combination of both approaches is often the most rigorous strategy. By demonstrating that both a selective chemical inhibitor and genetic knockdown produce the same biological effect, researchers can have high confidence in their findings and the therapeutic potential of targeting ROCK2.
References
- 1. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective ROCK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) presents a promising therapeutic avenue for a range of diseases, including fibrosis, autoimmune disorders, and cancer. This guide provides a detailed, data-driven comparison of leading selective ROCK2 inhibitors, offering insights into their potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to ROCK2 and its Signaling Pathway
ROCK2 is a serine/threonine kinase that, along with its isoform ROCK1, acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating fundamental cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCKs attractive therapeutic targets. While ROCK1 and ROCK2 share significant homology in their kinase domains, they exhibit distinct non-redundant functions, underscoring the importance of developing isoform-selective inhibitors to minimize off-target effects.
The activation of ROCK2 by RhoA-GTP initiates a signaling cascade that influences both immune responses and fibrotic processes. In immune cells, activated ROCK2 can promote the differentiation of pro-inflammatory T helper 17 (Th17) cells and inhibit the function of regulatory T cells (Tregs), thereby contributing to autoimmune and inflammatory conditions. In fibroblasts, ROCK2 activation leads to the phosphorylation of myosin light chain (MLC) and the subsequent formation of stress fibers, driving cellular contraction and the production of extracellular matrix components, key events in the progression of fibrosis.
Below is a diagram illustrating the central role of ROCK2 in cellular signaling.
Quantitative Comparison of Selective ROCK2 Inhibitors
The development of small molecule inhibitors targeting ROCK2 has yielded several promising candidates. This section provides a quantitative comparison of their in vitro potency and selectivity against ROCK1 and ROCK2. The data presented has been compiled from various publicly available sources and is intended for comparative purposes. It is important to note that variations in experimental conditions can influence absolute values.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference Compound |
| Belumosudil (KD025) | >10,000 | 60 | >167 | Highly Selective |
| RKI-1447 | 14.5 | 6.2 | 2.3 | Pan-ROCK Inhibitor |
| GSK429286A | 14 | 63 | 0.22 | More selective for ROCK1 |
| Fasudil | 730 | 720 | ~1 | Pan-ROCK Inhibitor |
| Y-27632 | 140 (Ki) | 300 (Ki) | 0.47 | Pan-ROCK Inhibitor |
| RKI-18 | 397 | 349 | 1.1 | Pan-ROCK Inhibitor |
| RKI-11 | 38,000 | 45,000 | 0.84 | Inactive Analogue |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. A higher selectivity ratio (ROCK1 IC50 / ROCK2 IC50) indicates greater selectivity for ROCK2.
Experimental Methodologies for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity is crucial for drug development. Two common methods for assessing ROCK2 inhibition are the radiometric kinase assay and the ADP-Glo™ kinase assay.
Radiometric Kinase Assay
This method directly measures the phosphorylation of a substrate by the kinase using a radioactively labeled ATP molecule ([γ-³²P]ATP or [γ-³³P]ATP).
Workflow:
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ROCK2 enzyme, a suitable substrate (e.g., Myosin Phosphatase Targeting Subunit 1 - MYPT1), and varying concentrations of the test inhibitor in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane or filter paper. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the membranes extensively to remove all unbound radioactivity.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Workflow:
Detailed Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the ROCK2 enzyme, substrate, ATP, and a range of inhibitor concentrations. Incubate at room temperature to allow the reaction to proceed.[2]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[2][3]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This reagent also contains luciferase and luciferin.[2][3]
-
Luminescence Detection: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is directly proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.[2]
Conclusion
The selective inhibition of ROCK2 holds significant therapeutic promise. Belumosudil (KD025) stands out as a highly selective ROCK2 inhibitor, demonstrating a clear advantage over pan-ROCK inhibitors when targeted ROCK2 activity is desired. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application and the desired selectivity profile. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of these and other novel ROCK2 inhibitors. As research in this field progresses, the development of even more potent and selective inhibitors will likely pave the way for new and effective treatments for a variety of diseases.
References
Evaluating Kinase Inhibitor Selectivity: A Comparative Guide on ROCK2-IN-6 Cross-reactivity with ROCK1
For researchers, scientists, and drug development professionals.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of various cellular functions, including cytoskeletal organization, cell motility, and proliferation.[1] The two isoforms, ROCK1 and ROCK2, are serine/threonine kinases that share a high degree of homology, particularly within their kinase domains.[2] This structural similarity presents a significant challenge in the development of isoform-selective inhibitors. Understanding the cross-reactivity of a ROCK2 inhibitor with ROCK1 is crucial for elucidating its specific biological functions and for developing targeted therapeutics with minimal off-target effects.
Due to the limited availability of public data for a compound specifically named "Rock2-IN-6," this guide will use the well-characterized and selective ROCK2 inhibitor, KD025 (Belumosudil) , as a primary example to illustrate the principles and methodologies for assessing cross-reactivity with ROCK1. We will also compare its profile to the non-selective inhibitor Y-27632.
Quantitative Data on Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for KD025 and Y-27632 against ROCK1 and ROCK2. A lower IC50 value indicates higher potency. The selectivity is determined by the ratio of IC50 values (IC50 ROCK1 / IC50 ROCK2).
| Inhibitor | Target | IC50 | Selectivity (ROCK1/ROCK2) |
| KD025 (Belumosudil) | ROCK1 | ~24,000 nM (24 µM)[1] | >228-fold |
| ROCK2 | 105 nM[1] | ||
| Y-27632 | ROCK1 | ~132 nM | ~1.1 |
| ROCK2 | ~120 nM |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
The determination of IC50 values is typically performed using in vitro biochemical kinase inhibition assays. Below is a generalized protocol for such an assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the steps to measure the inhibitory activity of a compound against ROCK1 and ROCK2.
1. Reagents and Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide containing a phosphorylation site for ROCK)
-
Test inhibitor (e.g., KD025) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in kinase buffer. Also, prepare a vehicle control containing the same concentration of DMSO without the inhibitor.
-
Enzyme and Substrate Preparation: Dilute the ROCK1 or ROCK2 enzyme and the substrate peptide in the kinase buffer to their optimal concentrations.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the diluted enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for an accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. For instance, in an ADP-Glo™ assay, the reagent is added to convert the ADP generated during the kinase reaction into a luminescent signal.[3]
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from wells with no enzyme) from all other measurements.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Signaling Pathway
The diagram below illustrates the canonical Rho/ROCK signaling pathway. The small GTPase Rho, when in its active GTP-bound state, activates ROCK1 and ROCK2. The activated ROCK kinases then phosphorylate downstream substrates, such as Myosin Light Chain (MLC) and LIM Kinase (LIMK), leading to the regulation of the actin cytoskeleton, which in turn affects cellular processes like contraction, adhesion, and migration.[4]
Caption: The Rho/ROCK signaling pathway.
Comparative Analysis of KD025 (Belumosudil)
The quantitative data clearly demonstrates the high selectivity of KD025 for ROCK2 over ROCK1. With an IC50 of 105 nM for ROCK2 and approximately 24,000 nM for ROCK1, KD025 is over 228 times more potent at inhibiting ROCK2.[1] This significant difference in potency indicates minimal cross-reactivity with ROCK1 at concentrations where ROCK2 is effectively inhibited.
In contrast, the non-selective inhibitor Y-27632 shows nearly equal potency against both ROCK1 and ROCK2, with IC50 values of approximately 132 nM and 120 nM, respectively. This lack of selectivity makes it a useful tool for studying the general effects of ROCK inhibition but not for dissecting the specific roles of each isoform.
The high selectivity of inhibitors like KD025 is critical for several reasons:
-
Target Validation: It allows researchers to more confidently attribute observed biological effects to the inhibition of ROCK2 specifically.
-
Therapeutic Potential: In a clinical context, high selectivity can lead to a better therapeutic window and fewer side effects that might arise from the inhibition of ROCK1.
-
Understanding Isoform-Specific Functions: Selective inhibitors are invaluable tools for investigating the distinct and sometimes non-overlapping functions of ROCK1 and ROCK2 in various physiological and pathological processes.[4]
Conclusion
The assessment of an inhibitor's cross-reactivity with closely related kinases is a fundamental aspect of its preclinical characterization. As illustrated with the selective ROCK2 inhibitor KD025, a combination of quantitative biochemical assays and a clear understanding of the underlying signaling pathways are essential for this evaluation. For any novel inhibitor, such as the hypothetical "this compound," it is imperative for researchers and drug developers to generate and analyze similar comparative data. This rigorous approach ensures a comprehensive understanding of the inhibitor's selectivity profile, which is paramount for its effective and safe application in both research and clinical settings.
References
- 1. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Rock2-IN-6 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Rock2-IN-6 with genetic models for the validation of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibition. The aim is to offer a comprehensive resource for researchers seeking to rigorously validate their findings through orthogonal approaches. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.
Introduction to ROCK2 and the Need for Orthogonal Validation
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1][2] Its involvement in a range of pathologies, such as cardiovascular diseases, neurodegenerative disorders, and cancer, has made it an attractive therapeutic target.[3][4][5] this compound is a selective inhibitor of ROCK2, used in preclinical research to probe its biological functions and therapeutic potential.[6]
Orthogonal validation is a critical step in drug development and target validation. It involves using distinct methods to interrogate the same biological question, thereby increasing confidence in the results. In the context of small molecule inhibitors like this compound, comparing its effects with those of genetic "loss-of-function" models, such as gene knockout or knockdown, provides a powerful strategy to confirm that the observed phenotype is indeed a consequence of targeting ROCK2.
The ROCK2 Signaling Pathway
ROCK2 is a key effector of the small GTPase RhoA.[7][8] Upon activation by GTP-bound RhoA, ROCK2 phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.
Caption: The ROCK2 signaling pathway, a key regulator of the actin cytoskeleton.
Comparative Analysis: this compound vs. Genetic Models
This table summarizes the expected outcomes of ROCK2 inhibition using this compound and genetic models (knockout/knockdown), providing a framework for comparing experimental results.
| Feature | This compound (Pharmacological Inhibition) | Genetic Models (Knockout/shRNA) | Key Considerations |
| Mechanism of Action | Selective, competitive inhibition of ROCK2 kinase activity.[6][9] | Ablation or reduction of ROCK2 protein expression.[10][11][12][13] | This compound offers temporal control; genetic models provide stable, long-term inhibition. |
| Selectivity | Highly selective for ROCK2 over ROCK1 and other kinases.[9][14] | Isoform-specific knockout or knockdown targets only ROCK2.[13] | Potential for off-target effects with inhibitors, although minimized with selective compounds. |
| Phenotypic Readouts | |||
| Actin Cytoskeleton | Disruption of stress fibers, reduced focal adhesions. | Enhanced stress fibers observed in some ROCK2 knockdown studies.[15] | Context-dependent effects on the cytoskeleton. |
| Cell Proliferation | Inhibition of proliferation in various cell types. | Increased proliferation rate in certain cellular models of Down Syndrome.[15] | Cell-type and context-specific roles of ROCK2 in proliferation. |
| Cell Migration/Invasion | Inhibition of migration and invasion in cancer cells. | Reduced cell migration. | Consistent effects on cell motility. |
| Apoptosis | Can reduce apoptosis in specific contexts.[16] | Knockdown can protect against hypoxia-induced apoptosis.[16] | ROCK2's role in apoptosis is context-dependent. |
| In Vivo Effects | |||
| Blood Pressure | Selective ROCK2 inhibition has minimal effect on blood pressure.[9][14] | ROCK2 haploinsufficiency does not alter blood pressure.[17] | Differentiates from non-selective ROCK inhibitors that can cause hypotension. |
| Fibrosis | Amelioration of fibrosis in animal models.[18] | ROCK2 haploinsufficiency protects against bleomycin-induced pulmonary fibrosis.[19] | Confirms ROCK2 as a key mediator of fibrotic processes. |
| Inflammation | Reduction of pro-inflammatory cytokines (e.g., IL-17, IL-23).[14] | Knockdown alleviates inflammatory injury in renal tubular epithelial cells.[12] | Supports a pro-inflammatory role for ROCK2. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments used in the validation of ROCK2 inhibition.
This protocol is used to quantify the levels of total ROCK2 protein (in knockdown/knockout models) and the phosphorylation status of its downstream targets (for both inhibitor and genetic models).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ROCK2, phospho-Myosin Light Chain 2 (p-MLC2), or other relevant targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
This assay directly measures the enzymatic activity of ROCK2 and the inhibitory potential of compounds like this compound.
-
Reaction Setup:
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).[21]
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using methods such as:
-
Radiometric assay: Using [γ-³³P]ATP and measuring radioactivity of the captured phosphorylated peptide.[9]
-
Luminescence-based assay: Using a reagent like ADP-Glo™ that measures ADP production, which is directly proportional to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the effect of ROCK2 inhibition on cell motility.
-
Cell Seeding and Monolayer Formation:
-
Plate cells in a multi-well plate and grow to confluency.
-
-
Creating the "Wound":
-
Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing the vehicle control, this compound, or in the case of genetic models, the standard culture medium.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software.
-
Calculate the percentage of wound closure over time.
-
Experimental Workflow for Orthogonal Validation
The following diagram illustrates a logical workflow for the orthogonal validation of this compound's effects using genetic models.
Caption: A workflow for the orthogonal validation of ROCK2-targeted therapies.
Conclusion
References
- 1. genecards.org [genecards.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Rho-Kinase in Development and Heart Failure: Insights From Genetic Models [scholarworks.indianapolis.iu.edu]
- 9. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional deletion of ROCK2 induces anxiety-like behaviors and alters dendritic spine density and morphology on CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK2 knockdown alleviates LPS-induced inflammatory injury and apoptosis of renal tubular epithelial cells via the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROCK2 and Its Alternatively Spliced Isoform ROCK2m Positively Control the Maturation of the Myogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cutting Edge: Selective Oral ROCK2 Inhibitor Reduces Clinical Scores in Patients with Psoriasis Vulgaris and Normalizes Skin Pathology via Concurrent Regulation of IL-17 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. heart.bmj.com [heart.bmj.com]
- 17. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GENOSCO [genosco.com]
- 19. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Y-27632 as a Pan-ROCK Inhibitor Control for ROCK2-Selective Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis.[1] The development of inhibitors targeting these kinases has provided invaluable tools for dissecting their physiological and pathological roles. This guide provides a comprehensive comparison of the pan-ROCK inhibitor, Y-27632, and a representative selective ROCK2 inhibitor, Rock2-IN-6. Due to the limited availability of direct comparative experimental data for this compound, this guide will utilize data from well-characterized selective ROCK2 inhibitors, such as KD025, as a proxy to illustrate the principles and expected outcomes in comparative experiments.
Y-27632 serves as an essential control in experiments utilizing ROCK2-selective inhibitors.[2] By comparing the effects of a pan-ROCK inhibitor with a selective ROCK2 inhibitor, researchers can delineate the specific contributions of the ROCK2 isoform from the overlapping functions of ROCK1. This approach is crucial for validating the specificity of the ROCK2 inhibitor and for a more precise understanding of the distinct roles of each ROCK isoform in the biological process under investigation.
Performance Comparison: Y-27632 vs. Selective ROCK2 Inhibitor
This section provides a comparative overview of the biochemical and cellular activities of Y-27632 and a representative selective ROCK2 inhibitor.
Biochemical and Cellular Activity
| Parameter | Y-27632 (Pan-ROCK Inhibitor) | This compound (Selective ROCK2 Inhibitor) | Reference |
| Target(s) | ROCK1 and ROCK2 | Primarily ROCK2 | [3] |
| Mechanism of Action | ATP-competitive inhibitor of the kinase domain | ATP-competitive inhibitor of the kinase domain | [4] |
| Reported Applications | Inhibition of apoptosis after single-cell dissociation, modulation of cell migration and proliferation, cancer research, stem cell research. | Research in ROCK-mediated diseases, autoimmune diseases, and inflammation. | [3][5] |
Note: Specific inhibitory concentrations and selectivity ratios for this compound are not widely available in published literature. The following table presents data for the well-characterized selective ROCK2 inhibitor KD025 as a representative example.
Quantitative Comparison of Inhibitor Potency (IC50/Kᵢ Values)
| Inhibitor | Target | IC₅₀ / Kᵢ (nM) | Reference |
| Y-27632 | ROCK1 | ~140 (Kᵢ) | |
| ROCK2 | ~300 (Kᵢ) | ||
| KD025 | ROCK1 | ~24,000 (IC₅₀) | [6] |
| ROCK2 | ~105 (IC₅₀) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the ROCK signaling pathway, the inhibitory mechanisms, and a typical experimental workflow.
Caption: The ROCK signaling pathway is activated by RhoA-GTP, leading to the phosphorylation of downstream targets that regulate the actin cytoskeleton.
Caption: Y-27632 inhibits both ROCK1 and ROCK2, while this compound selectively inhibits ROCK2.
Caption: A typical experimental workflow for comparing the effects of Y-27632 and this compound.
Experimental Protocols
To effectively utilize Y-27632 as a control for this compound experiments, the following detailed protocols for key assays are provided.
Western Blot for Phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1)
This protocol is designed to assess the inhibition of ROCK activity by measuring the phosphorylation of its direct downstream target, MYPT1.
Materials:
-
Cells of interest
-
Y-27632
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr853), anti-MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Y-27632, this compound, or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of ROCK inhibition on cell migration.
Materials:
-
Cells of interest
-
Culture plates (e.g., 6-well plates)
-
Pipette tips (e.g., p200) or a specialized scratch tool
-
Y-27632
-
This compound
-
Vehicle control
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch/Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing Y-27632, this compound, or vehicle.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 4, 8, and 24 hours).[7]
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures cell viability and proliferation in response to ROCK inhibition.
Materials:
-
Cells of interest
-
96-well plates
-
Y-27632
-
This compound
-
Vehicle control
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After cell adherence, add fresh media containing various concentrations of Y-27632, this compound, or vehicle.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[2]
-
Assay: Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. RhoE/ROCK2 regulates chemoresistance through NF-κB/IL-6/ STAT3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ROCK2 Inhibitors in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors. While specific quantitative data for Rock2-IN-6 is not publicly available, this document summarizes the existing data for other well-characterized ROCK inhibitors to serve as a benchmark for experimental design and evaluation.
Introduction to ROCK2 and its Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% identity in their kinase domains.[2] Despite this similarity, they can have distinct, non-redundant functions depending on the cell type and context.[3][4]
The ROCK2 signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2] Upon activation by GTP-bound RhoA, ROCK2 phosphorylates various downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility.[2] Dysregulation of the ROCK2 pathway has been implicated in a variety of diseases, including cancer, cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions.[4] This has made ROCK2 an attractive therapeutic target for drug development.
Mechanism of Action of ROCK2 Inhibitors
ROCK2 inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. This prevents the phosphorylation of downstream ROCK2 substrates, thereby blocking its signaling cascade. The intended therapeutic effect is to modulate cellular processes that are pathologically driven by hyperactivated ROCK2 signaling. Selective ROCK2 inhibitors are of particular interest as they may offer a better safety profile by avoiding the off-target effects associated with dual ROCK1/ROCK2 inhibition.[4]
Comparative Efficacy of ROCK Inhibitors
Table 1: Comparative IC50 Values of Select ROCK Inhibitors (Enzyme Assays)
| Inhibitor | Target | IC50 / Ki | Notes |
| Belumosudil (KD025) | ROCK2 | IC50: 60 nM - 105 nM; Ki: 41 nM | Selective for ROCK2 over ROCK1 (IC50: 24 µM).[5][6][7][8][9] |
| ROCK1 | IC50: 24 µM | ||
| Fasudil (HA-1077) | ROCK1 | Ki: 0.33 µM | Non-selective RhoA/ROCK inhibitor.[10] |
| ROCK2 | IC50: 0.158 µM - 1.9 µM | Also inhibits other kinases like PKA, PKC, and PKG at higher concentrations.[10][11] | |
| Y-27632 | ROCK1 | Ki: 140 nM - 220 nM | Selective ROCK inhibitor.[12][13] |
| ROCK2 | Ki: 300 nM | ||
| ROCK inhibitor-2 | ROCK1 | IC50: 160 nM | Dual inhibitor of ROCK1 and ROCK2.[14] |
| ROCK2 | IC50: 21 nM | ||
| RKI-1447 | ROCK1 | IC50: 14.5 nM | Potent inhibitor of ROCK1 and ROCK2.[1] |
| ROCK2 | IC50: 6.2 nM |
Table 2: Reported Cellular Activity of Select ROCK Inhibitors
| Inhibitor | Cell Line | Assay | Observed Effect | Concentration |
| Belumosudil (KD025) | Human Ileal Fibrotic Smooth Muscle Cells | Gene Expression | Decreased expression of connective tissue growth factor (CTGF). | 10 µM[6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production | Inhibited production of IL-17. | 1.25 - 10 µM[6] | |
| Fasudil | Human Hepatic Stellate Cells (HSCs) | Cell Proliferation & Morphology | Inhibited cell spreading, stress fiber formation, and cell growth. | 100 µM[10] |
| U937 cells | Chemotaxis | Inhibition of MCP1-induced chemotaxis (IC50 = 35 µM). | 35 µM[15] | |
| Y-27632 | T24 and 5637 Bladder Cancer Cells | Proliferation & Invasion | Suppressed cell proliferation and invasion in a concentration-dependent manner. | Not Specified[16] |
| WPMY-1 & BPH-1 Prostate Cells | Cell Viability | Dose-dependently inhibited cell viability. | 1 - 200 µM[17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ROCK2 inhibitors. Below are standard protocols for key in vitro assays.
Western Blot for ROCK2 Activity (Phospho-MYPT1)
This method assesses the inhibitory effect of a compound on ROCK2 activity by measuring the phosphorylation of its direct substrate, MYPT1, at Threonine 696.
-
Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the ROCK2 inhibitor or vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of a ROCK2 inhibitor on cell migration, a key process in cancer metastasis and wound healing.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch and Treatment: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. Wash with PBS to remove dislodged cells. Add fresh media containing the ROCK2 inhibitor at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of the ROCK2 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ROCK2 inhibitor or vehicle control for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Visualizations
ROCK2 Signaling Pathway
Caption: Simplified ROCK2 signaling pathway and the point of inhibition.
General Experimental Workflow for Evaluating ROCK2 Inhibitors
Caption: A typical workflow for assessing the in vitro efficacy of a ROCK2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 4. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 8. Belumosudil mesylate (KD025 mesylate) | ROCK2 inhibitor | CAS 2109704-99-4 | InvivoChem [invivochem.com]
- 9. Belumosudil | ROCK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 12. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 13. stemcell.com [stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of ROCK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cytoskeletal regulation, cell motility, and inflammation.[1] Its involvement in the pathophysiology of numerous diseases, such as cardiovascular disorders, autoimmune diseases, and cancer, has made it an attractive target for therapeutic intervention.[2] The development of selective ROCK2 inhibitors is a key focus in drug discovery to minimize off-target effects, particularly against the highly homologous ROCK1 isoform, which could lead to undesirable side effects like hypotension.
This guide provides a comparative evaluation of the specificity of a well-characterized and clinically advanced ROCK2 inhibitor, Belumosudil (KD025) . Due to the lack of publicly available quantitative data for the inhibitor "Rock2-IN-6," we will focus on Belumosudil to illustrate the principles and methodologies for evaluating kinase inhibitor specificity.
Belumosudil (KD025): A Case Study in ROCK2 Selectivity
Belumosudil (formerly KD025 or SLx-2119) is an orally available and selective ROCK2 inhibitor that has received FDA approval for the treatment of chronic graft-versus-host disease (cGVHD).[3][4] Its selectivity has been a key aspect of its development and clinical success.
Quantitative Kinase Inhibition Data
The inhibitory activity of Belumosudil against ROCK1 and ROCK2 has been determined using radiometric enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify the potency and selectivity of the inhibitor.
| Inhibitor | Target Kinase | IC50 | Ki | Selectivity (ROCK1 IC50 / ROCK2 IC50) |
| Belumosudil (KD025) | ROCK2 | 60 - 105 nM[3][5] | 41 nM[5] | ~228-fold |
| ROCK1 | 24 µM[3] | - |
As the data indicates, Belumosudil demonstrates significant selectivity for ROCK2 over ROCK1, with an approximately 228-fold higher potency for the intended target.[3]
Experimental Protocol: Radiometric Kinase Assay for ROCK1 and ROCK2
The following is a detailed methodology for a radiometric kinase assay, a common method for determining the IC50 values of kinase inhibitors.
Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Assay Buffer: 50 mmol/L Tris, pH 7.5, 0.1 mmol/L EGTA, 10 mmol/L magnesium acetate, 1 mmol/L DTT
-
Substrate: Long S6 peptide
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compound (e.g., Belumosudil) and control inhibitor (e.g., Staurosporine)
-
96-well polystyrene low-binding plates
-
96-well phosphocellulose filter plates (e.g., P30)
-
3% Phosphoric acid
-
75 mmol/L Phosphoric acid
-
Methanol
-
Scintillation fluid (e.g., OptiPhase 'SuperMix')
-
Microplate scintillation counter (e.g., I450 MicroBeta)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well low-binding plate, combine the following in a final volume of 50 µL:
-
Assay buffer
-
Recombinant ROCK1 or ROCK2 enzyme
-
Test compound at various concentrations (or vehicle control)
-
-
Reaction Initiation: Add a mixture of the long S6 peptide substrate and [γ-³³P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the reaction mixture for 45 minutes at room temperature.[5]
-
Reaction Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid to each well.[5]
-
Separation of Phosphorylated Substrate: Transfer the quenched reaction contents to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.[5]
-
Washing: Wash each well of the filter plate three times with 75 µL of 75 mmol/L phosphoric acid and once with 30 µL of 100% methanol to remove non-specifically bound ATP.[5]
-
Drying: Allow the filter plates to dry completely.
-
Scintillation Counting: Add 30 µL of scintillation fluid to each well.[5]
-
Data Acquisition: Quantify the amount of ³³P incorporated into the substrate using a microplate scintillation counter.[5]
-
Data Analysis:
-
Correct the raw counts by subtracting the background radioactivity (from wells with a non-specific inhibitor like staurosporine).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: ((Control - Unknown) / (Control - Background)) * 100.
-
Generate IC50 values by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
-
Signaling Pathway and Experimental Workflow
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The diagram below illustrates the canonical ROCK2 signaling pathway.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
Validating Rock2-IN-6 Activity with Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of Rock2-IN-6, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). We present experimental data and detailed protocols focusing on the use of phospho-specific antibodies to monitor the phosphorylation of key ROCK2 substrates. This guide also compares this compound with other commonly used ROCK inhibitors.
Introduction to ROCK2 and its Inhibition
ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and contraction, primarily through its regulation of the actin cytoskeleton.[1][2] The activity of ROCK2 is tightly controlled, and its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention.[3] this compound is a selective inhibitor of ROCK2.[4] Validating the efficacy and specificity of such inhibitors is paramount in drug discovery and basic research. A reliable method for this is to measure the phosphorylation status of its downstream substrates.
The ROCK2 Signaling Pathway
ROCK2 exerts its effects by phosphorylating several downstream proteins. Two of the most well-characterized substrates are Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2).
-
MYPT1: Phosphorylation of MYPT1 by ROCK2 at specific sites (primarily Thr696 and Thr853 in human) inhibits the activity of myosin phosphatase. This leads to an increase in the phosphorylation of MLC2.
-
MLC2: ROCK2 can also directly phosphorylate MLC2 at Ser19 and Thr18. Phosphorylated MLC2 promotes the assembly of actin-myosin filaments, leading to increased cell contractility and stress fiber formation.
Inhibition of ROCK2 by compounds like this compound is expected to decrease the phosphorylation of both MYPT1 and MLC2 at these specific sites.
Comparison of ROCK Inhibitors
This compound can be compared with other widely used ROCK inhibitors to assess its relative potency and selectivity.
| Inhibitor | Target(s) | Typical Working Concentration (in vitro) | Key Characteristics |
| This compound | Selective ROCK2 | Varies by cell type and assay | High selectivity for ROCK2 over ROCK1. |
| Y-27632 | ROCK1 and ROCK2 | 10-50 µM | Well-characterized pan-ROCK inhibitor, but can have off-target effects at higher concentrations.[5][6] |
| Fasudil (HA-1077) | ROCK1 and ROCK2 | 10-100 µM | Clinically approved in some countries for cerebral vasospasm; also inhibits other kinases at therapeutic concentrations.[7][8] |
| KD025 (SLx-2119) | Selective ROCK2 | 100 nM - 1 µM | Highly selective for ROCK2 over ROCK1.[9][10] |
Experimental Validation Using Phospho-Specific Antibodies
Western blotting is a robust method to quantify the changes in phosphorylation of ROCK2 substrates upon treatment with an inhibitor.
Experimental Workflow
Detailed Western Blot Protocol
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. (See table below for recommended antibodies and dilutions).
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane four times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Phospho-Specific Antibody Comparison
| Target | Phospho-Site | Vendor | Catalog Number | Recommended Dilution (WB) |
| p-MYPT1 | Thr696 | Cell Signaling Technology | #5163 | 1:1000 |
| Thr853 | Thermo Fisher Scientific | PA5-40248 | 1:500-1:2000 | |
| Thr696 | Santa Cruz Biotechnology | sc-24531 | 1:100-1:1000 | |
| p-MLC2 | Thr18/Ser19 | Cell Signaling Technology | #3674 | 1:1000 |
| Thr18/Ser19 | Proteintech | 29504-1-AP | 1:500-1:2000 | |
| Thr18/Ser19 | Thermo Fisher Scientific | PA5-17727 | 1:1000 | |
| Ser19 | Cell Signaling Technology | #3671 | 1:1000 |
Expected Results
Treatment of cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of MYPT1 at Thr696/Thr853 and MLC2 at Thr18/Ser19.
| Treatment | p-MYPT1 (Thr696/Thr853) Level | p-MLC2 (Thr18/Ser19) Level |
| Vehicle Control | High | High |
| This compound (Low Dose) | Moderately Decreased | Moderately Decreased |
| This compound (High Dose) | Significantly Decreased | Significantly Decreased |
| Y-27632 (Positive Control) | Significantly Decreased | Significantly Decreased |
Conclusion
The use of phospho-specific antibodies against key ROCK2 substrates, such as MYPT1 and MLC2, provides a reliable and quantitative method for validating the in-cell activity of this compound. By following the detailed protocols and comparing the results with other known ROCK inhibitors, researchers can confidently assess the potency and selectivity of this compound. This guide serves as a valuable resource for scientists engaged in the study of ROCK signaling and the development of novel therapeutics targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive ROCK Inhibitors: Evaluating Rock2-IN-6 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rock2-IN-6 with other prominent ATP-competitive Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, including Y-27632, Fasudil, and Ripasudil. The objective is to present a clear, data-driven overview to aid in the selection of appropriate research tools and to inform drug development strategies targeting the ROCK signaling pathway.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA and are involved in a wide range of cellular processes, including cell adhesion, motility, contraction, and proliferation. Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. ATP-competitive inhibitors, which bind to the kinase domain of ROCK and prevent the binding of ATP, are the most common class of ROCK inhibitors.
This guide focuses on comparing the biochemical potency, selectivity, and cellular effects of this compound against the well-established ROCK inhibitors Y-27632, Fasudil, and Ripasudil.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the selected ROCK inhibitors. It is important to note that comprehensive, peer-reviewed data for this compound is limited, and the information presented is primarily from commercial suppliers.
Table 1: Biochemical Potency of ROCK Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | ROCK2 | 2.19[1][2] | - | Data from a commercial vendor; selectivity over ROCK1 is not specified.[1][2] |
| Y-27632 | ROCK1 | 140-220 | 140 | A widely used, potent, and selective ROCK inhibitor. |
| ROCK2 | 140-220 | 300 | ||
| Fasudil | ROCK1 | - | - | A potent ROCK inhibitor. |
| ROCK2 | - | 330 | The active metabolite, Hydroxyfasudil, has IC50 values of 730 nM and 720 nM for ROCK1 and ROCK2, respectively. | |
| Ripasudil | ROCK1 | 51 | - | A potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension. |
| ROCK2 | 19 | - |
Table 2: Selectivity Profile of ROCK Inhibitors
| Compound | Primary Target(s) | Selectivity Notes |
| This compound | ROCK2 | Stated to be a "selective ROCK2 inhibitor" by the vendor, but quantitative data on its activity against ROCK1 and other kinases is not publicly available.[3][4][5][6] |
| Y-27632 | ROCK1, ROCK2 | Exhibits >200-fold selectivity for ROCK over other kinases like PKA, PKC, and MLCK. |
| Fasudil | ROCK1, ROCK2 | Also shows inhibitory activity against PKA, PKG, and PKC at higher concentrations. |
| Ripasudil | ROCK1, ROCK2 | Demonstrates higher potency for ROCK2 over ROCK1. |
Table 3: Reported Cellular Effects of ROCK Inhibitors
| Compound | Key Cellular Effects |
| This compound | Potential for research in glaucoma and retinal diseases.[1] |
| Y-27632 | Induces changes in cell morphology, inhibits stress fiber formation, and promotes neurite outgrowth. |
| Fasudil | Vasodilation, anti-inflammatory effects, and neuroprotective properties. |
| Ripasudil | Increases trabecular meshwork outflow, leading to reduced intraocular pressure. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of ROCK inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
Caption: A general experimental workflow for characterizing and comparing ROCK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., a derivative of MYPT1)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant ROCK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter. For non-radioactive assays, measure the luminescence according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated MYPT1
Objective: To assess the in-cell activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target, MYPT1.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, HeLa cells)
-
Cell culture medium and supplements
-
ROCK inhibitors (this compound, Y-27632, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Treat the cells with different concentrations of the ROCK inhibitors for a specified duration.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MYPT1 and the loading control to normalize the data.
Cell Migration Scratch Assay
Objective: To evaluate the effect of ROCK inhibitors on collective cell migration.
Materials:
-
Adherent cell line
-
Cell culture plates (e.g., 24-well plates)
-
Sterile p200 pipette tips or a cell-scratching tool
-
Cell culture medium with and without serum
-
ROCK inhibitors
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of the ROCK inhibitor or vehicle control. It is recommended to use low-serum medium to minimize cell proliferation.
-
Capture images of the scratch at time zero.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition to compare the effects of the inhibitors on cell migration.
Conclusion
This guide provides a comparative overview of this compound and other well-characterized ATP-competitive ROCK inhibitors. While Y-27632, Fasudil, and Ripasudil have been extensively studied and their biochemical and cellular activities are well-documented, data on this compound remains limited and primarily originates from commercial sources. The reported high potency of this compound for ROCK2 is promising; however, a comprehensive understanding of its selectivity and cellular effects requires further independent and peer-reviewed experimental validation. Researchers are encouraged to use the provided protocols to conduct their own comparative studies to determine the most suitable inhibitor for their specific research needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Rock2-IN-6 in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like Rock2-IN-6, a selective ROCK2 inhibitor, is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established laboratory safety principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
In the absence of specific disposal instructions from the manufacturer, this compound should be treated as a hazardous chemical waste. The following protocol aligns with general guidelines for laboratory chemical waste disposal[1][2][3].
-
Waste Identification and Segregation:
-
Treat all this compound, whether in solid form or in solution, as hazardous chemical waste[1].
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the emission of toxic fumes[4]. It is best practice to collect different types of waste in separate, dedicated containers[5].
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound"[2].
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][4].
-
Ensure the SAA is inspected weekly for any signs of leakage[4].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid[2].
-
-
Arranging for Disposal:
Important Note: Never dispose of this compound down the drain or in the regular trash[1][3]. Evaporation of chemical waste is also not a permissible disposal method[1].
Disposal of Empty Containers
Containers that once held this compound must also be managed properly.
-
If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1][5].
-
For containers that did not hold an acute hazardous waste, they can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. All chemical labels must be defaced or removed, and the cap should be taken off before disposal[1].
Quantitative Guidelines for Laboratory Chemical Waste
The following table summarizes general quantitative limits and parameters for the accumulation and disposal of laboratory chemical waste, based on common institutional guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Maximum Storage Time in SAA (partially full) | Up to 12 months | [2] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [2] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [3] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as detailed by environmental health and safety organizations. No specific experimental protocols for the disposal of this compound were found in the provided search results. The core principle is to treat the substance as a hazardous material and follow established institutional and regulatory guidelines for hazardous waste disposal.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the disposal of laboratory chemical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Rock2-IN-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rock2-IN-6, a selective ROCK2 inhibitor used in research. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory chemical handling.
When working with potent, research-grade compounds like this compound, a thorough understanding of safety protocols is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling similar chemical compounds in a laboratory setting provide a strong framework for safe operation. All personnel should be trained on these procedures before handling the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of splash or aerosol generation, enhanced protection is necessary.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum Requirement | Lab Coat | A standard, properly fitting lab coat must be worn and fully buttoned. |
| Eye Protection | Safety glasses with side shields are the minimum requirement.[1] | |
| Gloves | Disposable nitrile gloves are recommended for incidental contact.[1] Gloves should be changed immediately if contaminated. | |
| Full-Length Pants | Pants covering the entire leg are required. | |
| Closed-Toe Shoes | Shoes must cover the entire foot. | |
| Enhanced Protection | Chemical Splash Goggles | Recommended when there is a risk of chemical splashes.[1] |
| (For splash or aerosol risk) | Face Shield | Should be worn in conjunction with safety glasses or goggles during activities with a high splash potential.[1][2] |
| Double Gloves | Wearing a second pair of nitrile gloves can provide additional protection.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to disposal.
Experimental Protocol: General Handling
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare a clean and uncluttered workspace, preferably within a chemical fume hood or other ventilated enclosure.
-
Gather all necessary equipment and reagents, including the this compound compound, solvent, and any experimental materials.
-
-
Handling:
-
Carefully weigh the required amount of the solid compound. Avoid creating dust.
-
Dissolve the compound in the appropriate solvent as per your experimental protocol. MedchemExpress notes that this compound hydrochloride is soluble in DMSO.[3]
-
Conduct your experiment, exercising caution to prevent spills and splashes.
-
-
Cleanup and Disposal:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves, pipette tips, and empty vials, in a clearly labeled hazardous waste container.
-
Carefully remove your PPE, avoiding contact with any potentially contaminated areas.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical. The following table provides guidance for various exposure scenarios.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[4][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention and provide as much information as possible about the ingested substance. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent contamination and ensure a safe laboratory environment.
Chemical Spills
The response to a chemical spill depends on its size and the associated hazards.
-
Small Spills: For a small, contained spill of a low-toxicity substance, trained laboratory personnel can typically manage the cleanup.[4]
-
Large Spills: For larger spills or spills of highly toxic materials, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4][6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes any unused compound, contaminated gloves, weigh paper, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Any needles or other sharps that come into contact with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[7] Ensure all waste containers are properly labeled with the contents.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 6. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
